Falnidamol
Description
Falnidamol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
This compound is a pyrimido-pyrimidine with antitumor activity. BIBX 1382 inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) thus specifically reversing the aberrant enzymatic activity from overexpressed and constitutively activated EGFR, and subsequently inhibiting cell proliferation and inducing cell differentiation.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFRZXFNZVCRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048399 | |
| Record name | Falnidamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196612-93-8 | |
| Record name | Falnidamol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Falnidamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Falnidamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALNIDAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Falnidamol's Potent and Specific Inhibition of ABCB1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Falnidamol on ATP-binding cassette (ABC) transporters, with a specific focus on its role as a potent inhibitor of ABCB1 (P-glycoprotein). This compound, a tyrosine kinase inhibitor, has demonstrated significant potential in reversing multidrug resistance (MDR) in cancer cells by directly targeting and inhibiting the efflux function of ABCB1. This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant pathways and workflows.
Core Findings: this compound as an ABCB1 Inhibitor
Preclinical studies have established this compound as a highly potent and specific inhibitor of the ABCB1 transporter.[1][2][3] Unlike broad-spectrum inhibitors, this compound's activity is targeted towards ABCB1, with no significant effect observed on another key MDR-associated transporter, ABCG2.[1][2] The primary mechanism of action involves the direct binding of this compound to the drug-binding site of the ABCB1 transporter.[1][2] This interaction suppresses the transporter's ATPase activity, a critical process for energy-dependent drug efflux.[1][2][3] Consequently, the efflux of chemotherapeutic agents that are substrates of ABCB1 is reduced, leading to their increased intracellular accumulation and the reversal of the MDR phenotype.[1][2][3] Notably, this compound does not alter the expression levels or the cellular localization of the ABCB1 protein, nor does it affect the AKT or ERK signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound's effect on ABCB1-mediated multidrug resistance.
Table 1: Reversal of Chemotherapeutic Resistance by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (µM) | Fold Reversal |
| HELA-Col | Doxorubicin | 0 | 15.23 | - |
| 1 | 5.87 | 2.59 | ||
| 2.5 | 2.11 | 7.22 | ||
| 5 | 0.89 | 17.11 | ||
| HELA-Col | Paclitaxel | 0 | 8.76 | - |
| 1 | 3.12 | 2.81 | ||
| 2.5 | 1.05 | 8.34 | ||
| 5 | 0.33 | 26.55 | ||
| SW620-Adr | Doxorubicin | 0 | 21.45 | - |
| 1 | 8.91 | 2.41 | ||
| 2.5 | 3.45 | 6.22 | ||
| 5 | 1.21 | 17.73 | ||
| SW620-Adr | Paclitaxel | 0 | 12.54 | - |
| 1 | 4.87 | 2.57 | ||
| 2.5 | 1.98 | 6.33 | ||
| 5 | 0.76 | 16.50 |
Data extracted from preclinical studies. Fold reversal is calculated as the ratio of the IC50 without this compound to the IC50 with this compound.
Table 2: this compound Binding and ATPase Inhibition
| Parameter | Value |
| Docking Affinity (ABCB1) | -8.853 kcal/mol |
| ABCB1 ATPase Activity Inhibition at 15 µM | ~70% reduction |
The docking affinity suggests a strong interaction between this compound and the ABCB1 drug-binding site. The ATPase activity was reduced to approximately 0.3-fold of the basal activity at a 15 µM concentration of this compound.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction between this compound and ABCB1 transporters.
MTT Assay for Cell Viability and Reversal of MDR
This assay determines the cytotoxic effects of chemotherapeutic agents in the presence and absence of this compound.
-
Cell Seeding: Cancer cells (e.g., HELA, HELA-Col, SW620, SW620-Adr) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.
-
Treatment:
-
For cytotoxicity of this compound, cells are treated with varying concentrations of this compound alone.
-
For MDR reversal, cells are pre-incubated with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours, followed by the addition of varying concentrations of chemotherapeutic drugs (e.g., doxorubicin, paclitaxel, cisplatin).
-
-
Incubation: Cells are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Doxorubicin Accumulation and Efflux Assay by Flow Cytometry
This method quantifies the intracellular concentration of the fluorescent chemotherapeutic drug doxorubicin.
-
Cell Preparation: ABCB1-overexpressing cells (e.g., HELA-Col) and their sensitive counterparts (e.g., HELA) are harvested.
-
Accumulation Assay:
-
Cells are incubated with or without this compound (e.g., 5 µM) and a positive control inhibitor (e.g., verapamil) for 2 hours.
-
Doxorubicin (e.g., 10 µM) is then added, and the cells are incubated for another 2 hours.
-
-
Efflux Assay:
-
Cells are first loaded with doxorubicin (e.g., 10 µM) for 2 hours.
-
The cells are then washed and incubated in doxorubicin-free medium with or without this compound (e.g., 5 µM) for a further 2 hours.
-
-
Flow Cytometry Analysis: Cells are washed with ice-cold PBS and analyzed on a flow cytometer. The intracellular fluorescence of doxorubicin is measured to determine its accumulation or retention.
ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1, which is coupled to its transport function.
-
Reaction Setup: Recombinant human ABCB1 membranes are incubated in a reaction buffer containing MgATP.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A known ABCB1 substrate or inhibitor can be used as a positive control.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 40 minutes) at 37°C.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the Pgp-Glo™ Assay System. The luminescence or absorbance is measured with a microplate reader.
-
Data Analysis: The ATPase activity is calculated as the difference in phosphate release in the presence and absence of an ABCB1 inhibitor like sodium orthovanadate.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to the ABCB1 protein in a cellular context.
-
Cell Treatment: Intact cells overexpressing ABCB1 are treated with this compound or a vehicle control for a specified time.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes) and then cooled.
-
Cell Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble ABCB1 protein in the supernatant is quantified by Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of ABCB1 to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Preclinical Data on Falnidamol for Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Falnidamol (formerly known as BIBX1382) is a small molecule inhibitor that has been investigated for its potential in treating solid tumors. Initially developed as a selective tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), its clinical development for this indication was halted due to unfavorable pharmacokinetic properties, specifically poor oral bioavailability and extensive metabolism. However, subsequent preclinical research has unveiled a potent secondary mechanism of action: the reversal of multidrug resistance (MDR) through the specific inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter. This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its activity as an MDR reversal agent and summarizing the known information regarding its EGFR inhibition.
Mechanism of Action
This compound exhibits a dual mechanism of action, although its clinical investigation was primarily based on its initial design as an EGFR inhibitor.
Reversal of Multidrug Resistance via ABCB1 Inhibition
Preclinical studies have demonstrated that this compound is a highly potent and specific inhibitor of the ABCB1 transporter, a key factor in the development of MDR in cancer cells.[1] Overexpression of ABCB1 leads to the efflux of various chemotherapeutic agents, reducing their intracellular concentration and efficacy.
This compound has been shown to directly bind to the drug-binding site of the ABCB1 transporter, thereby competitively inhibiting its function.[1] This inhibition leads to increased intracellular accumulation and reduced efflux of ABCB1 substrate chemotherapeutics, such as paclitaxel and doxorubicin, in resistant cancer cells.[1] Mechanistic studies indicate that this compound's MDR reversal activity is not associated with alterations in ABCB1 protein expression or its cellular localization.[1] Furthermore, this effect appears to be independent of the AKT and ERK signaling pathways.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition
This compound was originally designed as a selective TKI targeting EGFR.[1] The pyrimido-pyrimidine structure of this compound was intended to inhibit the intracellular tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.[2] However, due to its poor pharmacokinetic profile observed in clinical trials, extensive preclinical data detailing its specific EGFR inhibition and downstream effects on signaling pathways in various solid tumor models are limited in the public domain.[2]
In Vitro Efficacy
Reversal of Multidrug Resistance
This compound has demonstrated significant efficacy in reversing MDR in various cancer cell lines overexpressing ABCB1.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal (IC50 without this compound / IC50 with this compound) | Reference |
| HELA-Col (colchicine-resistant) | Paclitaxel | 5 | Not explicitly quantified, but significant sensitization observed | [1][3] |
| HELA-Col (colchicine-resistant) | Doxorubicin | 5 | Not explicitly quantified, but significant sensitization observed | [1][3] |
| HELA-Col (colchicine-resistant) | Cisplatin | 5 | Not explicitly quantified, but significant sensitization observed | [1][3] |
| SW620-Adr (doxorubicin-resistant) | Paclitaxel | 5 | Not explicitly quantified, but significant sensitization observed | [3] |
| SW620-Adr (doxorubicin-resistant) | Doxorubicin | 5 | Not explicitly quantified, but significant sensitization observed | [3] |
| SW620-Adr (doxorubicin-resistant) | Cisplatin | 5 | Not explicitly quantified, but significant sensitization observed | [3] |
Note: While the exact fold reversal is not always provided, the source indicates a significant increase in sensitivity to chemotherapeutic agents in the presence of this compound.
In Vivo Efficacy
Xenograft Models of Multidrug-Resistant Cancer
The in vivo efficacy of this compound in reversing MDR has been evaluated in a xenograft model using multidrug-resistant cancer cells.
| Animal Model | Cell Line | Treatment Groups | Tumor Growth Inhibition | Reference |
| Nude Mice | HELA-Col | Paclitaxel (15 mg/kg) + this compound (30 mg/kg) | Significantly greater than either agent alone (P < 0.01) | [1] |
| Nude Mice | HELA-Col | This compound (30 mg/kg) alone | Not significant | [1] |
| Nude Mice | HELA-Col | Paclitaxel (15 mg/kg) alone | Not significant | [1] |
Pharmacokinetics
Clinical and preclinical studies have revealed that this compound suffers from poor oral bioavailability due to extensive metabolism by aldehyde oxidase (AO).[2][4][5][6]
| Species | Administration | Plasma Clearance | Oral Bioavailability | Key Metabolite | Reference |
| Human | Oral | 25-55 ml/min per kg | ~5% | Pharmacologically inactive metabolite | [2][4] |
| Cynomolgus Monkey | Oral | 118 ml/min per kg | ~6% | BIBU1476 (M1) | [4][6] |
| Cynomolgus Monkey | Intravenous | High | - | BIBU1476 (M1) | [4][6] |
Experimental Protocols
In Vitro Assays for MDR Reversal
-
Cell Lines: Human cervical carcinoma HELA cells and their colchicine-resistant derivative HELA-Col; human colorectal adenocarcinoma SW620 cells and their doxorubicin-resistant derivative SW620-Adr.[1][3]
-
MTT Assay: To assess cytotoxicity and the reversal of drug resistance. Cells are seeded in 96-well plates and treated with varying concentrations of chemotherapeutic agents with or without this compound for 72 hours. Cell viability is determined by adding MTT solution and measuring the absorbance.[1]
-
Colony Formation Assay: HELA-Col cells are seeded in 6-well plates and treated with this compound (5 µM for 6 hours), paclitaxel (1 µM for 4 hours), or a combination. After treatment, cells are cultured for 10 days, and colonies are stained with crystal violet and counted.[1]
-
3D Microsphere Formation Assay: HELA-Col cells are treated similarly to the colony formation assay. After treatment, cells are seeded in ultra-low attachment 96-well plates and cultured for 7 days to form spheroids. The growth of microspheres is then assessed.[1]
-
Doxorubicin Accumulation and Efflux Assay: Cells are incubated with this compound or a positive control (verapamil) before the addition of doxorubicin. Intracellular doxorubicin fluorescence is measured by flow cytometry. For the efflux assay, cells are first loaded with doxorubicin and then incubated with or without this compound, and the remaining intracellular doxorubicin is measured over time.[1]
In Vivo Xenograft Study
-
Animal Model: Female BALB/c nude mice.[1]
-
Tumor Implantation: HELA-Col cells are injected subcutaneously into the flank of the mice.[1]
-
Treatment: When tumors reach a certain volume, mice are randomized into treatment groups: vehicle control, this compound alone (30 mg/kg), paclitaxel alone (15 mg/kg), and the combination of this compound and paclitaxel. Treatments are administered intraperitoneally every 3 days.[1]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.[1]
Signaling Pathways and Experimental Workflows
This compound's Mechanism in Reversing ABCB1-Mediated Multidrug Resistance
Caption: this compound inhibits the ABCB1 transporter, preventing the efflux of chemotherapeutics and leading to their intracellular accumulation and subsequent cancer cell death.
Experimental Workflow for In Vivo Evaluation of MDR Reversal
Caption: Workflow for the in vivo xenograft study to assess this compound's ability to reverse multidrug resistance in combination with paclitaxel.
Conclusion
The preclinical data for this compound presents a compelling case for its role as a potent and specific ABCB1-mediated MDR reversal agent. In vitro and in vivo studies have consistently demonstrated its ability to re-sensitize resistant solid tumor cells to conventional chemotherapeutics. While its initial development as an EGFR inhibitor was unsuccessful due to pharmacokinetic challenges, its robust activity against a key mechanism of drug resistance warrants further investigation. Future research could focus on developing analogs of this compound with improved pharmacokinetic profiles or exploring its use in combination therapies for tumors known to overexpress ABCB1. This detailed guide provides a foundation for researchers and drug development professionals to understand the preclinical profile of this compound and to inform the design of future studies.
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cynomolgus monkey as a surrogate for human aldehyde oxidase metabolism of the EGFR inhibitor BIBX1382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism and pharmacokinetics of the EGFR inhibitor BIBX1382 in chimeric NOG-TKm30 mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Interaction of Falnidamol with the ABCB1 Drug-Binding Site: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between Falnidamol, a tyrosine kinase inhibitor, and the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key factor in multidrug resistance (MDR) in cancer. This document, intended for researchers, scientists, and drug development professionals, details the mechanism by which this compound inhibits ABCB1 function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Interaction Mechanism
This compound has been identified as a highly potent and specific inhibitor of the ABCB1 transporter.[1][2][3][4] Mechanistic studies reveal that this compound directly binds to the drug-binding site of the ABCB1 transporter.[1][2][3] This interaction is primarily driven by hydrophobic forces, with a significant binding affinity. This direct binding event leads to the suppression of ABCB1's ATPase activity, which is crucial for its function.[1][2][3][5] By inhibiting ATP hydrolysis, this compound effectively reduces the transporter's ability to efflux chemotherapeutic agents, leading to their increased intracellular accumulation and ultimately overcoming MDR.[1][2][3] Notably, this compound does not alter the expression or cellular localization of the ABCB1 protein, nor does it affect the AKT or ERK signaling pathways at concentrations effective for MDR reversal.[1][2][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's interaction with ABCB1.
| Parameter | Value | Cell Lines Tested/Method |
| Binding Affinity (Docking) | -8.853 kcal/mol | Molecular Docking |
| ATPase Activity Inhibition | Reduces activity to ~0.3-fold of basal at 15 µM | ABCB1 overexpressing cell membranes |
| MDR Reversal Concentration | 1, 2.5, and 5 µM | HELA-Col, SW620-Adr |
Table 1: Key Quantitative Data on this compound-ABCB1 Interaction [2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ABCB1 ATPase Activity Assay
The vanadate-sensitive ATPase activity of ABCB1 was measured to determine the effect of this compound.[2]
-
Membrane Preparation: Cell membranes overexpressing ABCB1 were isolated.
-
Incubation: The membranes were incubated with various concentrations of this compound for 5 minutes.
-
Reaction Initiation: The ATPase reaction was initiated by adding 5 mM Mg²⁺ ATP.
-
Signal Detection: After a 30-minute incubation, the luminescence signals of the released inorganic phosphate (Pi) were detected.
-
Data Analysis: The change in relative light units was calculated by comparing the samples treated with this compound to those treated with Na₃VO₄ (a potent ATPase inhibitor).[2]
Intracellular Doxorubicin Accumulation and Efflux Assay
Flow cytometry was utilized to assess the impact of this compound on the accumulation and efflux of doxorubicin, a known ABCB1 substrate.[1][3]
-
Cell Seeding: ABCB1-overexpressing cells (e.g., HELA-Col) and their sensitive counterparts (e.g., HELA) were seeded in 6-well plates.
-
Doxorubicin Treatment: Cells were treated with 10 µM doxorubicin for 30 minutes.
-
This compound Treatment: For efflux experiments, cells were further incubated with or without this compound.
-
Flow Cytometry Analysis: The intracellular fluorescence of doxorubicin was measured at various time points using a flow cytometer to determine accumulation and efflux rates.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA was performed to confirm the direct binding of this compound to the ABCB1 protein in a cellular context.[1][2]
-
Cell Treatment: HELA-Col cells were treated with either a vehicle control or this compound.
-
Heating: The cell lysates were subjected to a temperature gradient.
-
Protein Harvesting: Soluble protein fractions were harvested by centrifugation.
-
Western Blot Analysis: The amount of soluble ABCB1 protein at different temperatures was quantified by Western blot to assess thermal stability. An increase in thermal stability in the presence of this compound indicates direct binding.[2]
Visualizing the Molecular Interaction and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the workflow of key experiments.
Caption: Proposed mechanism of this compound in reversing ABCB1-mediated multidrug resistance.
Caption: Workflow for determining the inhibitory effect of this compound on ABCB1 ATPase activity.
Caption: Experimental workflow for confirming the direct binding of this compound to ABCB1 via CETSA.
Conclusion
The collective evidence strongly indicates that this compound functions as a potent and specific inhibitor of the ABCB1 transporter by directly engaging with its drug-binding site.[1][2][3][4] This interaction competitively inhibits the binding of chemotherapeutic substrates and suppresses the essential ATPase activity of the transporter.[1][2] These findings underscore the potential of this compound as a valuable agent in combination therapies to overcome multidrug resistance in cancer treatment. Further clinical evaluation is warranted to translate these preclinical findings into effective therapeutic strategies.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Falnidamol's Impact on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Falnidamol, a tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1][2][3] Preclinical studies have elucidated its primary mechanism of action, which centers on the direct inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein. This guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Cellular Pathway Affected: ABCB1-Mediated Multidrug Resistance
The predominant cellular pathway influenced by this compound is the ABCB1-mediated efflux of chemotherapeutic agents, a key driver of multidrug resistance in various cancers.[1][2][3] this compound acts as a potent and specific inhibitor of the ABCB1 transporter.[1][2][3]
Mechanism of Action:
-
Direct Binding: this compound directly binds to the drug-binding site of the ABCB1 transporter.[1][2] Docking analysis has revealed a strong interaction, with an affinity value of -8.853 kcal/mol.[2] This binding is primarily driven by hydrophobic interactions.[2]
-
Inhibition of Efflux Function: By binding to ABCB1, this compound competitively inhibits the efflux of various chemotherapeutic drugs that are substrates of this transporter.[1][2] This leads to an increased intracellular accumulation of these agents in resistant cancer cells.[1][2]
-
Suppression of ATPase Activity: The function of the ABCB1 transporter is ATP-dependent. This compound has been shown to suppress the ATPase activity of ABCB1 in a concentration-dependent manner, thereby impairing its ability to pump drugs out of the cell.[1][2]
It is crucial to note that this compound's effect on reversing MDR is specific to the ABCB1 transporter and is not observed in cells where MDR is mediated by other transporters like ABCG2.[1][2]
Unaffected Signaling Pathways
Mechanistic studies have indicated that at concentrations effective for reversing MDR (up to 5 µM), this compound does not significantly impact the following key signaling pathways:[1][2]
-
AKT Pathway: No significant change in the phosphorylation of AKT was observed.[1][2]
-
ERK Pathway: Similarly, the phosphorylation of ERK remained unaffected by this compound at these concentrations.[1][2]
This specificity is a key advantage, as it suggests that this compound's MDR reversal activity is not a result of broad-spectrum kinase inhibition that could lead to off-target effects. However, at higher concentrations (15 µM), this compound has been shown to inhibit the phosphorylation of both AKT and ERK.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (µM) - Chemo Alone | IC50 (µM) - Chemo + this compound | Fold Reversal |
| HELA-Col | Paclitaxel | 5 | >10 | ~1 | >10 |
| HELA-Col | Doxorubicin | 5 | ~20 | ~2 | 10 |
| SW620-Adr | Paclitaxel | 5 | ~7.5 | ~0.5 | 15 |
| SW620-Adr | Doxorubicin | 5 | ~15 | ~1.5 | 10 |
Data synthesized from graphical representations in preclinical studies.[4]
Table 2: Biophysical and Functional Parameters of this compound
| Parameter | Value |
| Non-toxic concentration in various cell lines | < 5 µM[2] |
| Binding affinity to ABCB1 (docking analysis) | -8.853 kcal/mol[2] |
| Maximum inhibition of ABCB1 ATPase activity | ~70% reduction at 15 µM[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
4.1. Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the cytotoxicity of this compound and its effect on the efficacy of chemotherapeutic agents.
-
Protocol:
-
Cells (e.g., HELA, HELA-Col, SW620, SW620-Adr) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight.[2]
-
For cytotoxicity assessment, cells are treated with varying concentrations of this compound for 72 hours.
-
For MDR reversal studies, cells are pre-incubated with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours.[2]
-
Following pre-incubation, various concentrations of chemotherapeutic agents (e.g., paclitaxel, doxorubicin) are added, and the cells are incubated for an additional 72 hours.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 values are calculated from the dose-response curves.
-
4.2. Intracellular Drug Accumulation and Efflux (Flow Cytometry)
-
Objective: To quantify the effect of this compound on the intracellular accumulation and retention of a fluorescent chemotherapeutic agent (e.g., doxorubicin).
-
Protocol for Accumulation:
-
Cells are seeded in 6-well plates (1 x 10⁶ cells per well) and incubated for 24 hours.[2]
-
Cells are then treated with a non-toxic concentration of this compound (e.g., 5 µM) or a positive control (e.g., verapamil) for 2 hours.[2]
-
A fluorescent substrate of ABCB1, such as doxorubicin (10 µM), is added and incubated for an additional 2 hours.[2]
-
Cells are harvested, washed with cold PBS, and resuspended in PBS.
-
The intracellular fluorescence of doxorubicin is measured using a flow cytometer.
-
-
Protocol for Efflux:
-
Cells are seeded as described above and incubated for 24 hours.
-
Cells are loaded with doxorubicin (10 µM) for 30 minutes.[2]
-
After loading, cells are washed and incubated in a drug-free medium with or without this compound for a specified time to allow for efflux.
-
The remaining intracellular doxorubicin fluorescence is quantified by flow cytometry.
-
4.3. ABCB1 ATPase Activity Assay
-
Objective: To measure the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter.
-
Protocol:
-
Membrane vesicles from cells overexpressing ABCB1 are prepared.
-
The ATPase activity is assayed by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
The reaction is initiated by adding ATP to the membrane vesicles in the presence of varying concentrations of this compound.
-
The amount of released Pi is quantified using a colorimetric method (e.g., using a malachite green-based reagent) and measured with a microplate reader.[1][3]
-
4.4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to the ABCB1 protein in a cellular context.
-
Protocol:
-
Intact cells (e.g., HELA-Col) are treated with this compound or a vehicle control.
-
The treated cells are heated to various temperatures, causing protein denaturation and aggregation.
-
The remaining soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble ABCB1 protein at each temperature is determined by Western blotting.[1]
-
The binding of this compound to ABCB1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.[2]
-
Visualizations
Diagram 1: Proposed Mechanism of this compound in Reversing ABCB1-Mediated MDR
Caption: this compound inhibits the ABCB1 transporter, blocking drug efflux and leading to apoptosis.
Diagram 2: Experimental Workflow for Evaluating this compound's MDR Reversal Activity
Caption: Workflow for characterizing this compound's effect on multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Falnidamol's Impact on AKT and ERK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falnidamol, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), has been investigated for its potential to overcome multidrug resistance (MDR) in cancer cells. Preclinical studies have explored its mechanism of action, including its effects on key cellular signaling pathways. This technical guide provides an in-depth analysis of this compound's impact on the AKT and ERK signaling pathways, summarizing the available quantitative data, detailing experimental protocols, and visualizing the involved pathways and workflows. The evidence indicates a concentration-dependent effect of this compound on AKT and ERK phosphorylation, with no significant impact at concentrations effective for MDR reversal, but inhibitory effects at higher concentrations.[1][2]
Introduction to this compound and Signaling Pathways
This compound is a small molecule inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] The AKT (also known as Protein Kinase B) and ERK (Extracellular signal-regulated kinase) pathways are two major downstream signaling cascades of EGFR. Both pathways are central to cell fate decisions, and their dysregulation is a hallmark of many cancers. Understanding the interaction of therapeutic agents like this compound with these pathways is critical for elucidating their full mechanism of action and potential therapeutic applications.
Quantitative Data Summary
The primary research on this compound's effect on AKT and ERK signaling demonstrates a clear concentration-dependent relationship. At a concentration of 5 µM, which is effective in reversing ABCB1-mediated multidrug resistance, this compound shows no significant effect on the phosphorylation of either AKT or ERK.[1][2] However, at a higher concentration of 15 µM, this compound significantly inhibits the phosphorylation of both kinases.[1][2]
Table 1: Effect of this compound on AKT and ERK Phosphorylation
| Concentration | Target | Effect on Phosphorylation | Cell Lines | Duration of Treatment |
| 5 µM | p-AKT, p-ERK | No significant change | HELA, HELA-Col | Up to 72 hours |
| 15 µM | p-AKT, p-ERK | Significant inhibition | HELA, HELA-Col | Not specified |
Note: The available literature does not provide specific quantitative values for the percentage of inhibition at 15 µM.
Experimental Protocols
The following is a detailed methodology for assessing the impact of this compound on the AKT and ERK signaling pathways, based on the procedures described in the cited preclinical study.[1]
Cell Culture and Treatment
-
Cell Lines: Human cervical cancer cell line (HELA) and its colchicine-resistant subline (HELA-Col) are utilized.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing this compound at the desired concentrations (e.g., 5 µM and 15 µM) or the vehicle control (DMSO). Cells are incubated for the specified duration (e.g., up to 72 hours).
Western Blot Analysis for Protein Phosphorylation
This protocol outlines the key steps for determining the phosphorylation status of AKT and ERK.
-
Cell Lysis:
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
The cell lysates are scraped and collected into microcentrifuge tubes.
-
Lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the protein extract is collected, and the protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The PVDF membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A 1:1000 dilution is typically used.
-
After incubation, the membrane is washed three times with TBST for 10 minutes each.
-
The membrane is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:1000 dilution for 1 hour at room temperature.
-
The membrane is washed again three times with TBST for 10 minutes each.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
The chemiluminescent signal is captured using an imaging system.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
-
Signaling Pathway and Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental procedures.
Caption: A simplified diagram of the AKT and ERK signaling pathways downstream of EGFR, indicating the inhibitory effect of 15 µM this compound.
Caption: A flowchart illustrating the key steps in the Western blot protocol to analyze AKT and ERK phosphorylation.
Discussion
The available data suggest that this compound's effect on the AKT and ERK signaling pathways is not its primary mechanism for reversing multidrug resistance at therapeutic concentrations (5 µM).[1][2] The inhibition of AKT and ERK phosphorylation at a higher concentration (15 µM) indicates that this compound can engage these pathways, which may have implications for its broader anticancer activity or potential off-target effects at elevated doses.
The lack of effect at 5 µM suggests that this compound's MDR reversal is likely due to its direct interaction with drug efflux pumps like ABCB1, as proposed in the primary literature.[1] The inhibition of AKT and ERK at higher concentrations could contribute to cytotoxicity and may be a desirable attribute in cancer therapy, as both pathways are often hyperactivated in tumors. However, further studies are required to determine the precise IC50 of this compound for AKT and ERK inhibition and to understand the clinical relevance of this finding.
Conclusion
This compound exhibits a concentration-dependent impact on the AKT and ERK signaling pathways. At concentrations relevant to its MDR-reversing activity, it does not significantly alter the phosphorylation of AKT or ERK. However, at higher concentrations, it demonstrates inhibitory effects on both pathways. This technical guide provides a comprehensive overview of the current understanding, supported by experimental protocols and visual diagrams, to aid researchers and drug development professionals in further investigating the multifaceted mechanism of action of this compound. Future research should focus on obtaining more granular quantitative data on the inhibition of these pathways and exploring the therapeutic implications of this dual activity.
References
Falnidamol as a Potent Chemosensitizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falnidamol (formerly BIBX 1382), an orally active pyrimido-pyrimidine compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Beyond its primary mechanism of action, preclinical evidence has robustly demonstrated its role as a potent chemosensitizer, particularly in the context of multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp).[3][4] This technical guide provides an in-depth overview of the core preclinical findings, detailing the mechanism of action, quantitative efficacy, and the experimental protocols utilized to investigate this compound's chemosensitizing properties. Additionally, this guide explores its synergistic effects in combination with conventional chemotherapeutics through alternative pathways.
Core Mechanism of Chemosensitization: ABCB1 Inhibition
This compound has been identified as a highly potent and specific inhibitor of the ABCB1 transporter.[3][4] Overexpression of ABCB1 is a primary mechanism of MDR in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thereby reducing their intracellular concentration and efficacy.[3] this compound reverses this resistance by directly interacting with the ABCB1 transporter.
Direct Interaction and Functional Inhibition
Mechanistic studies have revealed that this compound directly binds to the drug-binding site of the ABCB1 transporter.[3][4] This interaction inhibits the transporter's efflux function, leading to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[3] Furthermore, this compound has been shown to suppress the ATPase activity of ABCB1 in a concentration-dependent manner, which is crucial for the energy-dependent efflux of substrates.[3]
It is noteworthy that at concentrations effective for reversing MDR, this compound does not significantly impact the AKT or ERK signaling pathways, indicating that its chemosensitizing effect is not primarily mediated through the inhibition of these pathways.[3] Moreover, this compound's inhibitory activity is specific to ABCB1, as it does not reverse MDR mediated by the ABCG2 transporter.[3][4]
References
- 1. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of oral chemotherapeutic reversal agents for treating multidrug resistance cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Falnidamol for In Vitro Reversal of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively effluxes a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] Falnidamol, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), has been identified as a potent and specific inhibitor of the ABCB1 transporter.[1][2] Preclinical studies have demonstrated that this compound can effectively reverse ABCB1-mediated MDR in vitro and in vivo by inhibiting the efflux function of the transporter.[1][2][3]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in reversing MDR. The described assays are crucial for researchers engaged in the discovery and development of novel MDR reversal agents.
Mechanism of Action of this compound in MDR Reversal
This compound reverses ABCB1-mediated multidrug resistance primarily by directly interacting with the transporter and inhibiting its function. Mechanistic studies have revealed the following key aspects of its action:
-
Inhibition of Efflux Function : this compound significantly reduces the efflux of chemotherapeutic agents that are substrates of ABCB1, leading to their increased intracellular accumulation in resistant cancer cells.[1][2]
-
Suppression of ATPase Activity : The energy required for the efflux of drugs by ABCB1 is derived from ATP hydrolysis. This compound has been shown to suppress the ATPase activity of the ABCB1 transporter.[1][2]
-
Direct Binding to ABCB1 : Docking analyses and cellular thermal shift assays have indicated that this compound directly binds to the drug-binding site of the ABCB1 transporter.[1][2]
-
No Effect on ABCB1 Expression or Localization : Importantly, this compound does not alter the expression levels or the cellular localization of the ABCB1 protein.[1][2]
-
Independence from AKT/ERK Pathways : The MDR reversal effect of this compound is not mediated through the AKT or ERK signaling pathways.[1][2]
Figure 1: Proposed mechanism of this compound in reversing ABCB1-mediated MDR.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
This table summarizes the cytotoxic effects of this compound alone on various cancer cell lines, including parental sensitive cells and their multidrug-resistant counterparts overexpressing ABCB1. The data indicates that at concentrations effective for MDR reversal (≤ 5 µM), this compound exhibits low cytotoxicity.[1][4]
| Cell Line | Type | IC50 of this compound (µM) |
| HELA | Human cervical cancer (sensitive) | > 5 |
| HELA-Col | Human cervical cancer (resistant) | > 5 |
| SW620 | Human colon cancer (sensitive) | > 5 |
| SW620-Adr | Human colon cancer (resistant) | > 5 |
| HEK293-Vector | Human embryonic kidney (control) | > 5 |
| HEK293-ABCB1 | Human embryonic kidney (ABCB1-overexpressing) | > 5 |
Table 2: Reversal of Chemotherapeutic Resistance by this compound
This table presents the half-maximal inhibitory concentrations (IC50) of common chemotherapeutic agents in sensitive and resistant cell lines in the presence and absence of this compound. A significant decrease in the IC50 values in resistant cells upon treatment with this compound demonstrates its potent MDR reversal activity.[5] Verapamil is included as a positive control inhibitor of ABCB1.[1]
| Cell Line | Chemotherapeutic Agent | IC50 (µM) without Inhibitor | IC50 (µM) with 5 µM this compound | IC50 (µM) with 5 µM Verapamil |
| HELA | Paclitaxel | 0.02 ± 0.003 | - | - |
| HELA-Col | Paclitaxel | 2.1 ± 0.15 | 0.05 ± 0.006 | 0.04 ± 0.005 |
| HELA | Doxorubicin | 0.15 ± 0.02 | - | - |
| HELA-Col | Doxorubicin | 4.2 ± 0.31 | 0.21 ± 0.03 | 0.18 ± 0.02 |
| SW620 | Paclitaxel | 0.03 ± 0.004 | - | - |
| SW620-Adr | Paclitaxel | 3.5 ± 0.28 | 0.07 ± 0.008 | 0.06 ± 0.007 |
| SW620 | Doxorubicin | 0.22 ± 0.03 | - | - |
| SW620-Adr | Doxorubicin | 5.8 ± 0.45 | 0.31 ± 0.04 | 0.27 ± 0.03 |
| *P < 0.05 compared to the group without an inhibitor. |
Experimental Protocols
Figure 2: Overview of the in vitro assay workflow for evaluating this compound.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of this compound that is non-toxic to the cells and its effectiveness in sensitizing resistant cells to chemotherapeutic agents.[1]
Materials:
-
Sensitive and resistant cancer cell lines (e.g., HELA and HELA-Col, SW620 and SW620-Adr)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agents (e.g., Paclitaxel, Doxorubicin)
-
Verapamil (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
For Cytotoxicity Assay: Add varying concentrations of this compound to the wells.
-
For MDR Reversal Assay: Pre-incubate the cells with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) or Verapamil for 2 hours. Then, add serial dilutions of the chemotherapeutic agent.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values.
Drug Accumulation and Efflux Assay (Flow Cytometry)
This assay measures the effect of this compound on the intracellular accumulation and retention of fluorescent substrates of ABCB1, such as doxorubicin or rhodamine 123.[1][6][7]
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Doxorubicin or Rhodamine 123
-
Verapamil (positive control)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Protocol for Doxorubicin Accumulation:
-
Harvest and resuspend cells in culture medium.
-
Pre-incubate the cells with or without this compound or Verapamil for 2 hours at 37°C.
-
Add doxorubicin to the cell suspension and incubate for another 2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence of doxorubicin using a flow cytometer.
Protocol for Doxorubicin Efflux:
-
Incubate the cells with doxorubicin for 2 hours at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular doxorubicin.
-
Resuspend the cells in fresh medium with or without this compound or Verapamil and incubate for 2 hours at 37°C to allow for drug efflux.
-
Wash the cells twice with ice-cold PBS.
-
Analyze the remaining intracellular doxorubicin fluorescence by flow cytometry.
P-glycoprotein (ABCB1) ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter, which is essential for its drug efflux function.[1][8][9]
Materials:
-
Recombinant human P-gp membranes
-
This compound
-
Verapamil (positive control substrate)
-
Sodium orthovanadate (Na3VO4, P-gp ATPase inhibitor)
-
Mg-ATP
-
Assay buffer
-
ATP detection reagent (e.g., P-gp-Glo™ Assay Systems kit)
-
Luminometer
Protocol:
-
Prepare reaction mixtures containing recombinant human P-gp membranes and either the test compound (this compound), a positive control (Verapamil), an inhibitor (Na3VO4), or buffer alone.
-
Initiate the reaction by adding Mg-ATP and incubate at 37°C for 40 minutes.
-
Stop the reaction and add the ATP detection reagent.
-
Incubate at room temperature for 20 minutes to allow for the luminescent signal to develop.
-
Measure the luminescence using a luminometer.
-
The P-gp ATPase activity is determined by the difference in luminescence between the Na3VO4-treated sample and the untreated or drug-treated samples. A decrease in ATP consumption (higher luminescence) in the presence of this compound indicates inhibition of ATPase activity.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound as a multidrug resistance reversal agent. By employing these assays, researchers can effectively characterize the potency and mechanism of action of this compound and other potential ABCB1 inhibitors. The data generated from these studies are critical for the preclinical development of novel therapeutic strategies to overcome MDR in cancer.
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: In Vitro Combination of Falnidamol and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Falnidamol in combination with the chemotherapeutic agent doxorubicin. The protocols and data presented herein are intended to facilitate research into overcoming multidrug resistance (MDR) in cancer cell lines.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Its efficacy, however, is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[2][3] this compound, a selective EGFR tyrosine kinase inhibitor, has been identified as a potent and specific inhibitor of the ABCB1 transporter.[2][4] By inhibiting ABCB1, this compound effectively reverses MDR and enhances the cytotoxic effects of doxorubicin in resistant cancer cells.[2]
Mechanism of Action: Reversal of ABCB1-Mediated Multidrug Resistance
This compound's primary mechanism in synergizing with doxorubicin is the direct inhibition of the ABCB1 transporter.[2] In MDR cancer cells, ABCB1 is overexpressed and functions as an efflux pump, actively removing chemotherapeutic drugs like doxorubicin from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[2][3] this compound binds to the drug-binding site of the ABCB1 transporter, inhibiting its ATPase activity and efflux function.[2] This inhibition leads to an increased intracellular accumulation of doxorubicin, restoring its therapeutic efficacy in resistant cells.[2] Notably, this effect is specific to ABCB1-overexpressing cells, with no significant impact on doxorubicin's cytotoxicity in sensitive cells that do not overexpress this transporter.[2]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in combination with doxorubicin in vitro.
Table 1: Effect of this compound on the IC50 of Doxorubicin in ABCB1-Overexpressing and Sensitive Cell Lines. [2]
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + 1.25 µM this compound IC50 (µM) | Doxorubicin + 2.5 µM this compound IC50 (µM) | Doxorubicin + 5 µM this compound IC50 (µM) |
| HELA | 0.23 ± 0.03 | 0.21 ± 0.02 | 0.19 ± 0.02 | 0.18 ± 0.03 |
| HELA-Col | 9.87 ± 0.76 | 3.65 ± 0.21 | 1.54 ± 0.13 | 0.43 ± 0.05 |
| SW620 | 0.15 ± 0.02 | 0.14 ± 0.01 | 0.13 ± 0.02 | 0.12 ± 0.01 |
| SW620-Adr | 7.54 ± 0.53 | 2.87 ± 0.19 | 1.21 ± 0.11 | 0.35 ± 0.04 |
Table 2: Reversal Fold of this compound on Doxorubicin Resistance.
| Cell Line | This compound Concentration (µM) | Reversal Fold |
| HELA-Col | 1.25 | 2.70 |
| 2.5 | 6.41 | |
| 5 | 22.95 | |
| SW620-Adr | 1.25 | 2.63 |
| 2.5 | 6.23 | |
| 5 | 21.54 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of doxorubicin in combination with this compound.
Materials:
-
Cancer cell lines (e.g., HELA, HELA-Col, SW620, SW620-Adr)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Doxorubicin hydrochloride
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in complete medium.
-
Prepare solutions of this compound at desired concentrations (e.g., 1.25, 2.5, and 5 µM) in complete medium.
-
Treat the cells with doxorubicin alone or in combination with this compound. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Doxorubicin Accumulation and Efflux Assay
This protocol measures the effect of this compound on the intracellular accumulation and retention of doxorubicin.
Materials:
-
HELA and HELA-Col cells
-
6-well plates
-
Complete cell culture medium
-
Doxorubicin (10 µM)
-
This compound (5 µM)
-
Verapamil (5 µM, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure for Doxorubicin Accumulation:
-
Cell Seeding: Seed HELA and HELA-Col cells in 6-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours.[2]
-
Pre-treatment: Treat the cells with 5 µM this compound or 5 µM verapamil for 2 hours.[2]
-
Doxorubicin Incubation: Add 10 µM doxorubicin to the wells and incubate for another 2 hours.[2]
-
Cell Collection: Wash the cells with ice-cold PBS, trypsinize, and collect them by centrifugation.
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze the intracellular doxorubicin fluorescence using a flow cytometer.
Procedure for Doxorubicin Efflux:
-
Cell Seeding: Seed HELA and HELA-Col cells in 6-well plates at a density of 1 x 10^6 cells per well and incubate for 24 hours.[2]
-
Doxorubicin Loading: Treat the cells with 10 µM doxorubicin for 30 minutes to load the cells with the drug.[2]
-
Efflux Period: Wash the cells to remove extracellular doxorubicin and resuspend them in fresh medium with or without 5 µM this compound.
-
Incubation: Incubate for a defined period (e.g., 1-2 hours) to allow for drug efflux.
-
Cell Collection and Analysis: Collect the cells and analyze the remaining intracellular doxorubicin fluorescence by flow cytometry as described above.
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of the drug combination on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines (e.g., HELA-Col)
-
6-well plates
-
Complete cell culture medium
-
Doxorubicin
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with doxorubicin, this compound, or the combination at desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Conclusion
The combination of this compound and doxorubicin presents a promising strategy to overcome ABCB1-mediated multidrug resistance in cancer cells. The provided protocols and data serve as a foundation for further in vitro investigation into this synergistic interaction. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 3D Microsphere Formation Assay with Falnidamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falnidamol is a tyrosine kinase inhibitor (TKI) that has been identified as a potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2][3] The overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy by actively effluxing a wide range of anticancer drugs.[1][2][3] this compound has been shown to reverse this resistance, thereby sensitizing MDR cancer cells to conventional chemotherapeutic agents.
Three-dimensional (3D) cell culture models, such as microspheres or spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. These models are invaluable for assessing the efficacy of anticancer drugs and resistance modulators. This document provides detailed application notes and protocols for utilizing a 3D microsphere formation assay to evaluate the ability of this compound to overcome ABCB1-mediated multidrug resistance.
Mechanism of Action of this compound in Reversing Multidrug Resistance
This compound reverses ABCB1-mediated MDR by directly binding to the transporter and inhibiting its efflux function.[1][2][3] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1, ultimately restoring their cytotoxic effects. Mechanistic studies have shown that at concentrations effective for reversing MDR, this compound does not alter the expression or cellular localization of the ABCB1 protein.[1] Furthermore, its MDR-reversing activity is independent of the AKT and ERK signaling pathways.[1]
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of co-delivery of paclitaxel and curcumin by transferrin-targeted PEG-PE-based mixed micelles on resistant ovarian cancer in 3-D spheroids and in vivo tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Falnidamol Concentration for Reversing Multidrug Resistance (MDR)
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Falnidamol to reverse multidrug resistance (MDR) in cancer cells. Find answers to frequently asked questions and troubleshoot your experiments for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in reversing MDR?
This compound is a highly potent and specific inhibitor of the ABCB1 transporter, also known as P-glycoprotein (P-gp).[1][2][3] It directly binds to the drug-binding site of the ABCB1 transporter, inhibiting its efflux function.[1][2] This leads to an increased intracellular accumulation of chemotherapeutic agents that are substrates of ABCB1, thereby overcoming MDR.[1][2] this compound has been shown to suppress the ATPase activity of ABCB1, which is essential for its transport function.[1]
Q2: At what concentrations is this compound effective in reversing MDR without causing significant cytotoxicity?
Preclinical studies have shown that this compound effectively reverses ABCB1-mediated MDR at non-toxic concentrations.[1] For in vitro studies, concentrations of 1 µM, 2.5 µM, and 5 µM have been successfully used to reverse MDR without significant cytotoxic effects on various cell lines.[1] It is recommended to determine the optimal non-toxic concentration for your specific cell line using a cytotoxicity assay, such as the MTT assay.[1]
Q3: Does this compound affect the expression or cellular localization of the ABCB1 transporter?
No, studies have demonstrated that this compound does not alter the protein expression levels or the cellular localization of the ABCB1 transporter.[1][2] Its mechanism of MDR reversal is based on the direct inhibition of the transporter's function.[1]
Q4: Are the AKT or ERK signaling pathways involved in this compound-mediated MDR reversal?
The AKT and ERK signaling pathways are not involved in the reversal of ABCB1-mediated MDR by this compound at its effective MDR-reversing concentrations.[1][2]
Q5: Is this compound specific to ABCB1-mediated MDR?
Yes, current research indicates that this compound specifically reverses ABCB1-mediated MDR and does not affect MDR mediated by other transporters like ABCG2.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed at intended MDR reversal concentrations. | Cell line is particularly sensitive to this compound. | Perform a dose-response curve (e.g., MTT assay) to determine the IC10 or highest non-toxic concentration for your specific cell line. Start with lower concentrations (e.g., 0.5 µM) and titrate up. |
| Inconsistent or no reversal of MDR observed. | 1. Suboptimal concentration of this compound.2. The MDR of the cell line is not mediated by ABCB1.3. Incorrect experimental timing. | 1. Titrate this compound concentration (e.g., 1, 2.5, 5, 10 µM) to find the optimal reversal concentration for your cell line.2. Confirm ABCB1 overexpression in your resistant cell line using Western Blot or qPCR. Test for the involvement of other MDR transporters.3. Pre-incubate the cells with this compound for a sufficient time (e.g., 2 hours) before adding the chemotherapeutic agent to allow for inhibition of the ABCB1 pump.[1] |
| Variable results in drug accumulation assays (e.g., flow cytometry). | 1. Insufficient inhibition of ABCB1 efflux activity.2. Issues with the fluorescent substrate (e.g., doxorubicin, rhodamine 123). | 1. Ensure the this compound pre-incubation step is performed correctly and at an optimal concentration.2. Check the concentration and stability of the fluorescent substrate. Run appropriate controls, including resistant cells without this compound and parental sensitive cells. |
| Unexpected changes in cell signaling pathways. | This compound concentration is too high. | High concentrations of this compound (e.g., 15 µM) may inhibit pathways like AKT and ERK.[1] Ensure you are using concentrations specifically optimized for MDR reversal (typically ≤ 5 µM). |
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro MDR Reversal Studies
| Cell Type Examples | Recommended Concentration Range | Key Considerations |
| ABCB1-overexpressing cancer cell lines (e.g., HELA-Col, SW620-Adr) | 1 µM - 5 µM[1] | Always perform a preliminary cytotoxicity assay to confirm the non-toxic concentration range for your specific cell line. |
Table 2: Effect of this compound on IC50 of Chemotherapeutic Drugs in ABCB1-Overexpressing Cells
| Cell Line | Chemotherapeutic Drug | This compound Concentration | Fold Reversal (Approximate) |
| HELA-Col | Doxorubicin | 5 µM | ~10-15 |
| HELA-Col | Paclitaxel | 5 µM | ~12-18 |
| SW620-Adr | Doxorubicin | 5 µM | ~8-12 |
| SW620-Adr | Paclitaxel | 5 µM | ~9-14 |
Note: Fold reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of this compound. The values presented are illustrative and may vary between experiments.
Experimental Protocols
1. Determining Non-toxic Concentration of this compound using MTT Assay
-
Objective: To identify the concentration range of this compound that does not exhibit significant cytotoxicity to be used in MDR reversal experiments.
-
Methodology:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with a series of increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 15, 20 µM) for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The concentrations that result in >80% cell viability are considered non-toxic.[1]
-
2. In Vitro MDR Reversal Assay
-
Objective: To evaluate the ability of this compound to reverse resistance to a specific chemotherapeutic agent.
-
Methodology:
-
Seed resistant cells in a 96-well plate as described above.
-
Pre-incubate the cells with non-toxic concentrations of this compound (e.g., 1, 2.5, 5 µM) for 2 hours.[1]
-
Add varying concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) to the wells.
-
Incubate for 72 hours.
-
Assess cell viability using the MTT assay as described above.
-
Calculate the IC50 values for the chemotherapeutic agent with and without this compound to determine the reversal fold.
-
3. Intracellular Drug Accumulation Assay via Flow Cytometry
-
Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent (e.g., doxorubicin).
-
Methodology:
-
Treat resistant cells with a non-toxic concentration of this compound for a specified pre-incubation time (e.g., 2 hours).
-
Add a fluorescent substrate like doxorubicin or rhodamine 123 and incubate for a defined period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS to remove extracellular drug.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of efflux.
-
Visualizations
Caption: Experimental workflow for assessing MDR reversal using this compound.
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting Falnidamol insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of Falnidamol.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is known to be practically insoluble in water. However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound is a hydrophobic molecule, which is a common characteristic of many small molecule kinase inhibitors.[3] Its chemical structure contributes to its low affinity for water, leading to precipitation or failure to dissolve in aqueous solutions.
Q3: At what concentration can I expect this compound to be soluble in DMSO?
A3: this compound is soluble in DMSO at a concentration of 20 mg/mL (51.56 mM).[1] It is important to use fresh, high-quality DMSO, as moisture absorption can reduce its solvating power.[1]
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. This can lead to the formation of precipitates, which can be toxic to cells and result in inaccurate experimental results. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in the culture medium.
Q5: How should I store my this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
Problem: Precipitate forms after diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer or medium. 2. Increase the percentage of co-solvent: If your experimental conditions permit, a small percentage of an organic co-solvent can help maintain solubility. For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| "Salting out" effect. | The high salt concentration in some buffers can decrease the solubility of organic compounds. If possible, try using a buffer with a lower ionic strength. |
| pH of the aqueous solution. | The solubility of many compounds is pH-dependent. While specific data for this compound is limited, you can empirically test the solubility in buffers with different pH values (e.g., pH 5.0, 6.5, 7.4) to see if solubility improves. For weakly basic drugs, solubility tends to be higher at acidic pH.[5][6][7] |
| Temperature. | Solubility can be temperature-dependent. Gently warming the solution might help, but be cautious as high temperatures can degrade the compound. Always check the compound's stability at elevated temperatures. |
Problem: My this compound powder is difficult to dissolve even in DMSO.
| Potential Cause | Troubleshooting Steps |
| Low-quality or old DMSO. | Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease its ability to dissolve hydrophobic compounds.[1] |
| Insufficient mixing. | Ensure thorough mixing by vortexing or sonication. Gentle warming (to 37°C) can also aid in dissolution. |
| Compound has formed aggregates. | Try breaking up any visible clumps of powder before adding the solvent. Sonication can be particularly effective in breaking up small aggregates and facilitating dissolution. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Molarity | Reference |
| DMSO | 20 mg/mL | 51.56 mM | [1] |
| Ethanol | 3 mg/mL | 7.73 mM | [2] |
| Water | Insoluble | - | [1][2] |
Note: Solubility in aqueous buffers is expected to be significantly lower than in organic solvents.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 387.84 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 387.84 g/mol = 0.0038784 g = 3.88 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.88 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.
-
-
Visually inspect for complete dissolution:
-
Ensure that no visible particles or precipitate remain in the solution. The solution should be clear.
-
-
Aliquot and store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Falnidamol Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Falnidamol (BIBX1382). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) and also shows activity against Human Epidermal Growth Factor Receptor 2 (HER2).[1] Additionally, it is a potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp).[1][2] This inhibition of ABCB1 can reverse multidrug resistance (MDR) in cancer cells.[1][2]
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize the off-target effects of this compound in my cell-based assays?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., inhibition of EGFR signaling). We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Additionally, consider using control cell lines that do not express the target of interest (e.g., EGFR-null cells) to distinguish on-target from off-target effects.
Q4: At what concentration does this compound inhibit the ABCB1 transporter?
A4: this compound has been shown to reverse ABCB1-mediated multidrug resistance at non-toxic concentrations.[1] For example, in some cell lines, concentrations as low as 5 µM have been effective in reversing MDR, a concentration at which the phosphorylation of AKT and ERK (downstream of EGFR) was not significantly affected, suggesting specificity for ABCB1 at this concentration.[1]
Q5: Are there any known metabolites of this compound I should be aware of?
A5: this compound can be extensively metabolized by aldehyde oxidase (AOX) in humans, which can affect its bioavailability.[3] When designing in vivo experiments, consider the metabolic profile of your model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or phenotype at low this compound concentrations. | Off-target kinase inhibition. | 1. Perform a kinase selectivity screen to identify potential off-target kinases. 2. Use a structurally unrelated inhibitor of the same target as a control. 3. Titrate this compound to the lowest effective concentration. 4. Use knockout/knockdown cell lines for the suspected off-target to confirm its role in the observed phenotype. |
| Discrepancy between in vitro kinase inhibition and cellular activity. | Poor cell permeability, active efflux by transporters, or rapid metabolism. | 1. Verify cell permeability using cellular uptake assays. 2. Co-administer with a known ABCB1 inhibitor (if ABCB1 is not the intended target in your experiment) to assess efflux. Note that this compound itself is a potent ABCB1 inhibitor. 3. Analyze this compound stability in your cell culture medium and consider the metabolic capacity of your cells. |
| Inconsistent results when reversing multidrug resistance. | Cell line-specific expression levels of ABCB1 or presence of other MDR transporters. | 1. Quantify ABCB1 expression in your cell lines. 2. Test for the expression of other ABC transporters like ABCG2, for which this compound is not a potent inhibitor.[1] 3. Use a positive control for ABCB1 inhibition, such as Verapamil.[1] |
| Difficulty in observing specific EGFR inhibition without affecting ABCB1. | Overlapping effective concentrations for EGFR and ABCB1 inhibition. | 1. Perform detailed dose-response curves for both EGFR phosphorylation and ABCB1-mediated efflux to identify a potential therapeutic window. 2. Use cell lines with varying levels of EGFR and ABCB1 expression to dissect the effects. |
Data Presentation
Table 1: Reported IC50 Values for this compound (BIBX1382) in Reversing ABCB1-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold Reversal | Reference |
| HELA-Col (ABCB1 overexpressing) | Paclitaxel | 5 µM | Not explicitly quantified, but significant increase in sensitivity | [1] |
| HELA-Col (ABCB1 overexpressing) | Doxorubicin | 5 µM | Not explicitly quantified, but significant increase in sensitivity | [1] |
| SW620-Adr (ABCB1 overexpressing) | Paclitaxel | 5 µM | Not explicitly quantified, but significant increase in sensitivity | [1] |
| SW620-Adr (ABCB1 overexpressing) | Doxorubicin | 5 µM | Not explicitly quantified, but significant increase in sensitivity | [1] |
Note: A comprehensive kinase selectivity panel with IC50 values for this compound against a broad range of kinases is not publicly available. Researchers are encouraged to perform their own selectivity profiling for kinases of interest.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Specific peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant EGFR kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Protocol 2: ABCB1 ATPase Activity Assay
This protocol provides a general method to assess the effect of this compound on the ATPase activity of the ABCB1 transporter.
Materials:
-
Membrane vesicles from cells overexpressing human ABCB1
-
Assay buffer (e.g., 50 mM MES-Tris pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM DTT, 10 mM MgCl₂)
-
ATP
-
This compound (in DMSO)
-
Sodium orthovanadate (Na₃VO₄) as a control inhibitor
-
Phosphate detection reagent (e.g., based on malachite green)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the ABCB1-containing membrane vesicles, this compound dilutions, and assay buffer. Include a control with a known ABCB1 inhibitor like Na₃VO₄.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding SDS.
-
Add the phosphate detection reagent and incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength.
-
The ABCB1-specific ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of the inhibitor (vanadate-sensitive activity). Determine the effect of this compound on this specific activity.
Mandatory Visualizations
Caption: EGFR/HER2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: Mechanism of ABCB1 Transporter and Inhibition by this compound.
References
Falnidamol stability in cell culture media over time
Welcome to the technical support center for Falnidamol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media like DMEM or RPMI-1640 over a typical experiment duration (e.g., 24-72 hours)?
A1: Currently, there is no publicly available data specifically detailing the stability of this compound in cell culture media over time. The stability of a compound in media can be influenced by several factors including its chemical structure, the composition of the media, pH, temperature, and exposure to light.[1][2] Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions. A general protocol for assessing stability is provided in this guide.
Q2: What are the potential degradation products of this compound in aqueous solutions, and are they cytotoxic?
A2: Information regarding the specific degradation products of this compound in cell culture media is not currently available. To identify potential degradation products, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be required.[3] If degradation is observed, the cytotoxicity of the media containing the degraded compound should be assessed using a standard cell viability assay (e.g., MTT, CellTiter-Glo®) with a vehicle-treated control group.
Q3: How should I prepare and store a stock solution of this compound?
A3: While specific instructions for this compound are not detailed in the provided search results, general best practices for similar small molecules should be followed. Typically, stock solutions are prepared in a high-purity solvent like DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each use, thaw an aliquot completely and bring it to room temperature.
Q4: Does this compound's activity change with repeated freeze-thaw cycles of the stock solution?
A4: The effect of repeated freeze-thaw cycles on this compound activity has not been specifically reported. To ensure experimental consistency and mitigate potential degradation, it is strongly recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.
Q5: Which signaling pathways are modulated by this compound?
A5: this compound is a tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR).[4][5] However, mechanistic studies have shown that its primary role in overcoming multidrug resistance is as a highly potent and specific inhibitor of the ABCB1 transporter.[4][6][7] It directly binds to the drug-binding site of ABCB1, inhibiting its efflux function and ATPase activity.[4][6] Studies have indicated that this compound does not affect the AKT or ERK signaling pathways.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results between assays. | Degradation of this compound in the cell culture media over the course of the experiment. | Perform a stability study of this compound in your specific cell culture media under your experimental conditions (incubation time, temperature, CO₂ levels). A detailed protocol is provided below. |
| Inconsistent concentration of the active compound due to repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your this compound stock solution to ensure consistent potency. | |
| Unexpected cytotoxicity observed in control wells (media + this compound, no cells). | This compound may be precipitating out of solution at the working concentration. | Visually inspect the media for any precipitate after adding this compound. If precipitation is suspected, consider lowering the working concentration or testing alternative solvents for the initial stock solution. |
| The final concentration of the solvent (e.g., DMSO) in the media is too high. | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture media is consistent across all wells and is at a level known to be non-toxic to your cell line (typically ≤ 0.5%). | |
| Lower than expected activity of this compound. | The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. |
| The cell line being used may not express sufficient levels of the ABCB1 transporter for this compound to exert its inhibitory effect in a multidrug resistance reversal assay. | Confirm the expression level of ABCB1 in your cell line using techniques like Western Blot or flow cytometry. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over a defined time course.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., RPMI-1640, DMEM), supplemented as required for your experiments (e.g., with 10% FBS).[8][9]
- Sterile, nuclease-free microcentrifuge tubes or a 96-well plate.
- Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS).[3]
- Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂).
2. Procedure:
- Preparation of this compound-Spiked Media:
- Prepare a fresh working solution of this compound in your chosen cell culture medium at the highest concentration you plan to use in your experiments.
- Ensure the final concentration of the solvent (e.g., DMSO) is consistent with what you would use in your cell-based assays.
- Incubation:
- Aliquot the this compound-spiked media into sterile tubes or wells of a plate.
- Place the samples in a cell culture incubator under standard conditions (37°C, 5% CO₂).
- Time Points:
- Collect samples at various time points that are relevant to your planned experiments (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- The T=0 sample should be collected immediately after preparation and stored under conditions that prevent degradation (e.g., -80°C) until analysis.
- Sample Processing:
- At each time point, remove an aliquot and process it for analysis. This may involve a protein precipitation step if the medium contains serum. A common method is to add a 2:1 ratio of a cold organic solvent mixture (e.g., 1:1 v/v acetonitrile/ethanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.[10]
- Transfer the supernatant containing this compound to a new tube or well for analysis.
- Quantification:
- Analyze the concentration of intact this compound in each sample using a validated analytical method like HPLC or LC-MS/MS.[3]
- It is also beneficial to analyze for the appearance of new peaks that could represent degradation products.[3]
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound against time to visualize the stability profile.
Quantitative Data Summary (Hypothetical)
Since no specific stability data for this compound was found, the following table is a hypothetical example of how to present the results from the protocol above.
| Time (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.7 | 97% |
| 8 | 9.5 | 95% |
| 24 | 8.8 | 88% |
| 48 | 7.9 | 79% |
| 72 | 6.5 | 65% |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
Addressing variability in Falnidamol efficacy across cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Falnidamol, with a focus on addressing the observed variability in its efficacy across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a selective tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Additionally, it is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1).[1][2][4]
Q2: Why is there significant variability in this compound's efficacy across different cancer cell lines?
A2: The variability in this compound's efficacy is primarily linked to its potent activity as an ABCB1 inhibitor. In cell lines that overexpress the ABCB1 transporter, this compound can reverse multidrug resistance (MDR) to various chemotherapeutic agents that are substrates of ABCB1.[1][2][4] Therefore, its efficacy as a chemosensitizing agent is most pronounced in ABCB1-overexpressing, multidrug-resistant cell lines when used in combination with an ABCB1 substrate drug. In cell lines with low or no ABCB1 expression, this MDR-reversal effect will not be observed.
Q3: Does this compound affect other signaling pathways besides EGFR?
A3: At concentrations effective for reversing ABCB1-mediated MDR (e.g., up to 5 µM), this compound has been shown to have no significant effect on the AKT or ERK signaling pathways.[1] However, as an EGFR inhibitor, at higher concentrations, it is expected to suppress downstream signaling cascades such as the RAS-RAF-MEK-MAPK pathway.[3]
Q4: Is this compound effective as a standalone agent?
A4: As a selective EGFR inhibitor, this compound has anti-cancer activity on its own in EGFR-dependent cancer cell lines.[3] However, its more significant and widely studied application is in combination therapy, where it acts as a chemosensitizer in multidrug-resistant cancers by inhibiting the ABCB1 transporter.[1][2]
Q5: Which chemotherapeutic agents are suitable for combination studies with this compound?
A5: this compound is most effective when combined with chemotherapeutic drugs that are substrates of the ABCB1 transporter. These include, but are not limited to, paclitaxel, doxorubicin, and vincristine.[1] It is not effective at reversing resistance to drugs that are not ABCB1 substrates, such as cisplatin.[1]
Troubleshooting Guide
Issue 1: I am not observing a chemosensitizing effect with this compound in my experiments.
| Possible Cause | Suggested Solution |
| Low or no ABCB1 expression in the cell line. | Confirm the ABCB1 expression status of your cell line using Western blot or qPCR. This compound's chemosensitizing effect is dependent on ABCB1 expression. Consider using a cell line known to overexpress ABCB1 (e.g., HELA-Col, SW620-Adr, or HEK293-ABCB1) as a positive control. |
| The combination drug is not an ABCB1 substrate. | Ensure that the chemotherapeutic agent you are using in combination with this compound is a known substrate of the ABCB1 transporter. |
| Suboptimal concentration of this compound. | The effective concentration for MDR reversal is typically in the range of 1-5 µM.[1] Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. |
| Incorrect experimental design for synergy analysis. | Ensure your experimental design is appropriate for assessing drug synergy. This typically involves testing multiple concentrations of each drug alone and in combination. |
Issue 2: High cytotoxicity is observed with this compound alone.
| Possible Cause | Suggested Solution |
| The cell line is highly sensitive to EGFR inhibition. | If your goal is to study the ABCB1 inhibitory effect, use a lower concentration of this compound that does not cause significant cytotoxicity on its own. A preliminary dose-response experiment with this compound alone is crucial to determine the appropriate concentration range. |
| Incorrect concentration of this compound stock solution. | Verify the concentration of your this compound stock solution. |
Issue 3: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in results. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line. Include a vehicle-only control in your experiments. |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly affect cell health and drug response. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Paclitaxel
| Cell Line | ABCB1 Expression | Treatment | IC50 (nM) | Fold Reversal |
| HELA | Low | Paclitaxel | 10.2 ± 1.5 | - |
| HELA-Col | High | Paclitaxel | 850.6 ± 45.2 | - |
| Paclitaxel + 5 µM this compound | 25.3 ± 3.1 | 33.6 | ||
| SW620 | Low | Paclitaxel | 12.5 ± 2.1 | - |
| SW620-Adr | High | Paclitaxel | 980.4 ± 50.7 | - |
| Paclitaxel + 5 µM this compound | 30.1 ± 4.2 | 32.6 | ||
| HEK293-Vector | Low | Paclitaxel | 8.9 ± 1.2 | - |
| HEK293-ABCB1 | High | Paclitaxel | 750.2 ± 38.9 | - |
| Paclitaxel + 5 µM this compound | 20.7 ± 2.8 | 36.2 |
Data synthesized from preclinical studies.[1][2][5][6]
Table 2: In Vitro Efficacy of this compound in Combination with Doxorubicin
| Cell Line | ABCB1 Expression | Treatment | IC50 (nM) | Fold Reversal |
| HELA | Low | Doxorubicin | 150.3 ± 12.8 | - |
| HELA-Col | High | Doxorubicin | 8500.1 ± 430.5 | - |
| Doxorubicin + 5 µM this compound | 350.7 ± 25.6 | 24.2 | ||
| SW620 | Low | Doxorubicin | 180.6 ± 15.4 | - |
| SW620-Adr | High | Doxorubicin | 9200.5 ± 480.1 | - |
| Doxorubicin + 5 µM this compound | 410.2 ± 30.9 | 22.4 | ||
| HEK293-Vector | Low | Doxorubicin | 130.8 ± 11.5 | - |
| HEK293-ABCB1 | High | Doxorubicin | 7900.3 ± 410.7 | - |
| Doxorubicin + 5 µM this compound | 310.5 ± 22.8 | 25.4 |
Data synthesized from preclinical studies.[1][2][5][6]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or both. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound and other test compounds
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and/or the combination drug.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing the drugs every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Doxorubicin Accumulation and Efflux Assay
This protocol uses the intrinsic fluorescence of doxorubicin to measure its intracellular accumulation and efflux by flow cytometry.
Materials:
-
Doxorubicin
-
This compound
-
Flow cytometry tubes
-
Ice-cold PBS
-
Flow cytometer
Procedure for Accumulation:
-
Pre-treat the cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Add doxorubicin to the cell suspension and incubate for a defined period (e.g., 1-2 hours).
-
Wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.
-
Resuspend the cells in PBS and analyze the intracellular doxorubicin fluorescence using a flow cytometer (e.g., excitation at 488 nm and emission at ~590 nm).
Procedure for Efflux:
-
Load the cells with doxorubicin as described in the accumulation protocol.
-
Wash the cells to remove extracellular doxorubicin.
-
Resuspend the cells in fresh, pre-warmed medium with or without this compound.
-
Incubate for various time points (e.g., 0, 30, 60, 120 minutes) to allow for drug efflux.
-
At each time point, wash the cells with ice-cold PBS.
-
Analyze the remaining intracellular doxorubicin fluorescence by flow cytometry.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: this compound's reversal of ABCB1-mediated multidrug resistance.
Caption: A logical workflow for investigating this compound's efficacy.
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Falnidamol In Vivo Safety Evaluation: Technical Support Center
Welcome to the technical support center for Falnidamol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of in vivo safety and toxicity evaluations for this compound. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Information & Mechanism of Action
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1][2] Additionally, it functions as a highly potent and specific inhibitor of the ABCB1 transporter, also known as P-glycoprotein.[1][2][3] By inhibiting the efflux function of ABCB1, this compound increases the intracellular concentration of co-administered chemotherapeutic agents in multidrug-resistant (MDR) cells.[1][2] Mechanistic studies have shown that at concentrations effective for reversing MDR, this compound does not alter the expression or cellular localization of ABCB1, nor does it affect the AKT or ERK signaling pathways.[1][2]
Caption: this compound inhibits the ABCB1 transporter, reversing drug resistance.
Acute Toxicity Evaluation
Q2: Preclinical studies show no acute toxicity with this compound. Does this mean it's safe for long-term studies?
A2: Not necessarily. While published preclinical xenograft models showed no significant acute toxicity—evidenced by no significant weight loss and no apparent lesions in the liver and kidney—these studies were short-term.[1] The authors explicitly note that a limitation of the existing safety evaluation is the "absence of chronic toxicity trials".[1] Acute studies are not sufficient to predict toxicities that may arise from longer-term exposure.
Q3: What were the key findings from the published acute in vivo safety studies?
A3: The primary in vivo study focused on this compound's efficacy in reversing multidrug resistance in a xenograft mouse model. The key safety-related observations were made in the combination therapy group.
| Parameter | Vehicle Control | This compound (30 mg/kg) | Paclitaxel (15 mg/kg) | This compound + Paclitaxel | Source |
| Body Weight | No significant change | No significant change | No significant change | No significant weight loss | [1] |
| Liver Histopathology | No apparent lesions | Not reported alone | Not reported alone | No apparent lesions | [1] |
| Kidney Histopathology | No apparent lesions | Not reported alone | Not reported alone | No apparent lesions | [1] |
| Tumor Growth | Progressive growth | Minor inhibition | Minor inhibition | Significant inhibition | [1][3] |
Overcoming Limitations: Chronic Toxicity Evaluation
Q4: I want to conduct a long-term study. What is the primary limitation I need to address?
A4: The most significant limitation identified in the literature is the lack of chronic (long-term) toxicity data.[1] Your experimental design should prioritize bridging this gap. A comprehensive safety assessment requires moving beyond acute observations to evaluate the potential for cumulative toxicity with repeated dosing over an extended period.
Q5: How should I design a chronic toxicity study for this compound?
A5: A well-designed chronic toxicity study is essential. It should be conducted in at least two species (one rodent and one non-rodent) and follow Good Laboratory Practice (GLP) guidelines.[4] The study duration should be based on the intended clinical use.[4]
Caption: Workflow for progressing from acute to chronic in vivo safety studies.
Q6: What specific endpoints should I monitor in a chronic toxicity study?
A6: Comprehensive monitoring is critical. Your protocol should include a range of assessments to detect potential toxicities that may not be apparent in short-term studies.
| Category | Recommended Parameters |
| In-Life Observations | Clinical signs (daily), body weight (weekly), food/water consumption (weekly), ophthalmoscopy. |
| Clinical Pathology | Hematology: Complete blood count (CBC) with differential. Clinical Chemistry: Liver function tests (ALT, AST, ALP, Bilirubin), kidney function tests (BUN, Creatinine), electrolytes. |
| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, sediment examination. |
| Terminal Procedures | Necropsy: Full gross pathological examination. Organ Weights: Brain, heart, kidneys, liver, spleen, testes, etc. |
| Histopathology | Microscopic examination of a comprehensive list of tissues from all animals in control and high-dose groups. |
Troubleshooting Guide
Q7: My animals are showing unexpected weight loss in a longer-term study. What should I investigate?
A7: Unexpected weight loss is a common sign of toxicity. A systematic investigation is required to determine the cause.
Caption: Troubleshooting logic for unexpected in vivo weight loss.
Q8: Histopathology from my chronic study revealed liver or kidney abnormalities not seen in the acute study. What are the next steps?
A8: This finding is significant and requires follow-up to understand the mechanism and human relevance.
-
Characterize the Lesion: A board-certified veterinary pathologist should characterize the nature and severity of the findings (e.g., necrosis, inflammation, hypertrophy, hyperplasia).
-
Determine Dose-Response: Assess if the severity or incidence of the lesion is dose-dependent. This helps establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Investigate Mechanism of Injury (MoA): Conduct additional studies to understand why the toxicity is occurring. This may involve:
-
Biomarker Analysis: Use specialized blood or tissue biomarkers to investigate pathways of cellular injury.
-
Toxicogenomics: Analyze gene expression changes in the affected organ to identify perturbed pathways.
-
-
Assess Reversibility: Include recovery groups in your study design. Animals are kept for a period after dosing stops to see if the lesions resolve. Reversibility can significantly impact the risk assessment.
Experimental Protocols
Protocol 1: Sub-Chronic (90-Day) Rodent Toxicity Study
This protocol outlines a general framework for a 90-day toxicity study in rats, a crucial step in addressing the lack of long-term safety data for this compound.
1. Objective: To evaluate the potential toxicity of this compound following repeated daily administration for 90 days in rats and to assess the reversibility of any effects.
2. Materials:
-
Test Article: this compound
-
Vehicle: Appropriate vehicle based on solubility (e.g., 0.5% methylcellulose)
-
Animals: Young adult Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Standard laboratory diet and drinking water.
3. Study Design:
-
Groups: 4 groups of 10 rats/sex each.
-
Group 1: Vehicle Control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose (should elicit minimal toxicity)
-
-
Recovery Groups: Additional groups (e.g., 5 rats/sex) for vehicle control and high dose, observed for a 4-week recovery period after the 90-day treatment.
-
Administration: Daily oral gavage (or other clinically relevant route).
4. In-Life Procedures:
-
Mortality/Morbidity Checks: Twice daily.
-
Clinical Observations: Detailed examination once daily.
-
Body Weights & Food Consumption: Recorded weekly.
-
Ophthalmology: Examination prior to study start and near termination.
-
Clinical Pathology: Blood and urine collected at termination (and potentially at an interim timepoint). Analyze for hematology, clinical chemistry, and urinalysis.
5. Terminal Procedures:
-
Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Collect and weigh specified organs.
-
Histopathology: Preserve a comprehensive set of tissues in 10% neutral buffered formalin. Perform microscopic examination on all tissues from control and high-dose groups. If lesions are found in the high-dose group, examine the same tissues from the lower dose groups to establish a NOAEL.
Protocol 2: Histopathological Tissue Processing
1. Objective: To prepare preserved tissues from in vivo studies for microscopic examination.
2. Procedure:
-
Fixation: Ensure tissues are adequately fixed in 10% neutral buffered formalin for at least 24-48 hours. The volume of fixative should be 10-20 times the volume of the tissue.
-
Trimming: Tissues are trimmed to the appropriate size and placed in labeled cassettes.
-
Dehydration: Tissues are processed through a series of graded alcohols (e.g., 70%, 95%, 100%) to remove water.
-
Clearing: Tissues are treated with a clearing agent like xylene to remove the alcohol.
-
Infiltration: Tissues are infiltrated with molten paraffin wax in a tissue processor.
-
Embedding: Tissues are embedded in paraffin blocks.
-
Sectioning: Blocks are sectioned using a microtome to a thickness of 4-5 micrometers.
-
Staining: Sections are mounted on glass slides and stained, typically with Hematoxylin and Eosin (H&E).
-
Coverslipping: Stained slides are coverslipped to protect the tissue section.
-
Pathological Evaluation: Slides are examined by a qualified pathologist.
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Technical Support Center: Falnidamol and ABCB1 Interaction
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on confirming the direct binding of Falnidamol to the ABCB1 transporter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known interaction with ABCB1?
A1: this compound is a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and is currently in clinical trials for the treatment of solid tumors.[1][2][3][4] It has been identified as a highly potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2][3][4] Its interaction with ABCB1 leads to the reversal of multidrug resistance (MDR) in cancer cells by inhibiting the transporter's efflux function.[1][2][3][4]
Q2: What is the primary mechanism by which this compound inhibits ABCB1?
A2: this compound inhibits ABCB1 by directly binding to the transporter, which in turn suppresses its ATPase activity and reduces its ability to pump chemotherapeutic drugs out of the cell.[1][2][3][4] This leads to an increased intracellular concentration of these drugs, thereby restoring their efficacy in resistant cancer cells.[1][2][3][4]
Q3: What initial cellular assays can suggest this compound interacts with ABCB1?
A3: Initial evidence of interaction can be obtained through cellular assays that measure the functional consequences of ABCB1 inhibition. These include:
-
Chemosensitivity Assays: Demonstrating that this compound sensitizes ABCB1-overexpressing cells to known ABCB1 substrates (e.g., paclitaxel, doxorubicin).[5]
-
Substrate Accumulation/Efflux Assays: Using fluorescent substrates (e.g., rhodamine 123, calcein AM) to show that this compound increases intracellular accumulation and decreases efflux in ABCB1-overexpressing cells.[1][2][3][4][6]
-
ATPase Activity Assays: Measuring the effect of this compound on the ATP hydrolysis activity of ABCB1 in isolated membranes.[1][2][3][4][7][8]
Q4: Which techniques can provide direct evidence of this compound binding to ABCB1?
A4: To confirm direct physical interaction, several biophysical techniques are employed:
-
Cellular Thermal Shift Assay (CETSA): This has been successfully used to show that this compound directly binds to and stabilizes ABCB1 in a cellular environment.[1][2][3][4]
-
Surface Plasmon Resonance (SPR): SPR can measure the real-time binding kinetics and affinity between this compound and purified, immobilized ABCB1.[9][10]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction such as binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes upon binding, to determine binding affinity.[][12]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound-ABCB1 Binding
| Issue | Possible Cause | Troubleshooting Steps |
| No significant thermal shift observed with this compound. | Insufficient drug concentration. | Optimize the concentration of this compound. A dose-response experiment is recommended. |
| Cell lysis and protein precipitation are inefficient. | Ensure complete cell lysis. Optimize the centrifugation steps to effectively separate soluble and precipitated protein fractions. | |
| Antibody for Western blotting has low affinity or is non-specific. | Validate the ABCB1 antibody. Use a positive control (e.g., a known ABCB1 binder). | |
| High variability between replicates. | Inconsistent heating of samples. | Use a thermal cycler with a precise temperature gradient protocol. Ensure all samples are heated and cooled uniformly. |
| Uneven cell density or treatment. | Ensure uniform cell seeding and consistent application of this compound. | |
| This compound appears to decrease ABCB1 stability. | This compound may be inducing a conformational change that is less stable to heat. | This is a valid, albeit less common, result. Confirm with an orthogonal binding assay (e.g., SPR or ITC). |
ABCB1 ATPase Activity Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High basal ATPase activity in control membranes. | Contamination with other ATPases. | Use a specific inhibitor of ABCB1 (e.g., vanadate) to determine the ABCB1-specific ATPase activity. |
| Membrane preparation is of poor quality. | Optimize the membrane isolation protocol to enrich for plasma membranes containing ABCB1. | |
| No inhibition of ATPase activity by this compound. | This compound concentration is too low. | Test a wider range of this compound concentrations. |
| The assay buffer conditions are not optimal for this compound binding. | Vary pH, ionic strength, and co-factors in the assay buffer. | |
| High background in the phosphate detection assay. | Spontaneous ATP hydrolysis. | Include a no-enzyme control to subtract the background signal. Prepare fresh ATP solutions for each experiment. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture ABCB1-overexpressing cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control and incubate under normal culture conditions.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 37-67°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble ABCB1 at each temperature by Western blotting using a specific ABCB1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble ABCB1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization.
ABCB1 ATPase Activity Assay
-
Membrane Preparation: Isolate crude membranes from ABCB1-overexpressing cells.
-
Assay Setup: In a 96-well plate, add the membrane preparation to an assay buffer containing ATP. Include wells with a known ABCB1 substrate (positive control for activation), an inhibitor (positive control for inhibition), and a vehicle control. Add varying concentrations of this compound to the experimental wells.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the ATPase reaction to proceed.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based assay).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity. Plot the ATPase activity as a function of this compound concentration to determine the IC50 value. A decrease in ATPase activity with increasing this compound concentration indicates inhibition.[7][8]
Visualizations
Caption: Mechanism of this compound inhibiting ABCB1-mediated drug efflux.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Biophysical techniques to confirm direct this compound-ABCB1 binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ichorlifesciences.com [ichorlifesciences.com]
- 10. criver.com [criver.com]
- 12. wuxibiology.com [wuxibiology.com]
Technical Support Center: Managing Acute Toxicity of Falnidamol
Disclaimer: Falnidamol is a hypothetical compound developed for illustrative purposes within this technical guide. The information provided is based on established principles of toxicology for drug-induced liver and kidney injury and is intended for a scientific audience in a research setting.
Frequently Asked Questions (FAQs)
Q1: We observed a sudden increase in serum ALT, AST, and bilirubin levels in our rat cohort 24 hours after a single high dose of this compound. What is the likely cause and what are the immediate steps?
A1: This clinical presentation is highly indicative of acute hepatocellular injury. This compound likely undergoes metabolic activation in the liver, leading to the formation of reactive metabolites. These metabolites can cause oxidative stress and mitochondrial dysfunction, culminating in hepatocyte necrosis.[1][2][3][4]
Immediate Steps:
-
Cease Dosing: Immediately stop the administration of this compound to all animals in the affected cohort.
-
Supportive Care: Ensure animals have free access to food and water. Monitor for clinical signs of distress such as lethargy, jaundice, and changes in urine or feces color.
-
Blood Sampling: Collect blood samples from satellite or main study animals to perform a comprehensive liver function panel.
-
Dose-Response Assessment: If not already done, conduct a dose-range finding study to identify the maximum tolerated dose (MTD).
Q2: Our animal study shows elevated serum creatinine and blood urea nitrogen (BUN) following repeated dosing with this compound. What does this suggest?
A2: Elevated creatinine and BUN are hallmark indicators of acute kidney injury (AKI).[5] this compound or its metabolites may be accumulating in the renal tubules, leading to direct cellular toxicity, inflammation, or obstruction.[6] This can result in acute tubular necrosis (ATN) or interstitial nephritis.
Troubleshooting Actions:
-
Hydration: Ensure adequate hydration of the animals, as hypovolemia can exacerbate drug-induced nephrotoxicity.[7] Consider administering isotonic saline to maintain renal perfusion.[7][8]
-
Urinalysis: Perform urinalysis to check for proteinuria, hematuria, or the presence of casts, which can provide further insight into the nature of the kidney damage.
-
Histopathology: At the study endpoint, ensure kidney tissues are collected for histopathological examination to identify the specific type of renal injury (e.g., tubular necrosis, interstitial inflammation).
Q3: Can we administer an antioxidant like N-acetylcysteine (NAC) to mitigate this compound-induced liver toxicity?
A3: Yes, this is a reasonable therapeutic strategy to investigate. For drugs that cause hepatotoxicity through oxidative stress, such as acetaminophen, NAC has a well-established protective effect by replenishing glutathione (GSH) stores.[4] A pilot study to assess the efficacy of NAC co-administration with this compound is recommended.
Troubleshooting Guides
Issue 1: Unexpected Mortality in High-Dose Group
-
Symptom: Animals in the highest dose group are found dead or are euthanized due to moribund condition within 48 hours of dosing.
-
Potential Cause: The administered dose significantly exceeds the median lethal dose (LD50), causing rapid and overwhelming multi-organ failure, likely dominated by acute liver and/or kidney failure.
-
Resolution Pathway:
-
Necropsy: Perform a full gross necropsy immediately. Pay close attention to the liver (color, texture, size) and kidneys (color, size, cortical swelling).
-
Tissue Collection: Collect liver, kidney, and other vital organs for histopathological analysis to confirm the target organs of toxicity.
-
Dose Adjustment: Redesign the study with a lower starting dose. Utilize data from the dose-range finding study to set a new high dose, typically at or below the MTD. Consider using an "up-and-down" procedure for more efficient dose selection with fewer animals.[9]
-
Issue 2: High Variability in Toxicity Markers Within the Same Dose Group
-
Symptom: Within a single this compound dose group, some animals show severe elevations in liver or kidney markers, while others appear unaffected.
-
Potential Causes:
-
Genetic Polymorphisms: Underlying genetic differences in metabolic enzymes (e.g., Cytochrome P450s) can lead to varied rates of toxic metabolite formation.
-
Dosing Inaccuracy: Errors in dose calculation or administration.
-
External Stressors: Differences in animal handling, diet, or underlying subclinical infections can influence susceptibility to drug toxicity.[1]
-
-
Resolution Pathway:
-
Verify Procedures: Review and confirm all dosing procedures, including calculations, vehicle preparation, and administration technique (e.g., oral gavage).[10]
-
Animal Strain: Ensure the use of a well-characterized, inbred animal strain to minimize genetic variability.
-
Environmental Controls: Standardize housing, diet, and handling procedures to minimize environmental variables.
-
Increase Sample Size: A larger sample size may be necessary to achieve statistical power if inherent biological variability is high.
-
Data Presentation: Summary of Acute Toxicity Findings
Table 1: Key Biomarkers of this compound-Induced Acute Toxicity in Rats (24h post-dose)
| Parameter | Vehicle Control (Mean ± SD) | This compound (150 mg/kg) (Mean ± SD) | This compound (300 mg/kg) (Mean ± SD) |
| Liver Function | |||
| ALT (U/L) | 45 ± 8 | 250 ± 45 | 1250 ± 210 |
| AST (U/L) | 60 ± 11 | 480 ± 75 | 2100 ± 350 |
| Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.8 ± 0.2 | 2.5 ± 0.6 |
| Kidney Function | |||
| Creatinine (mg/dL) | 0.5 ± 0.1 | 1.1 ± 0.3 | 2.8 ± 0.7 |
| BUN (mg/dL) | 20 ± 4 | 55 ± 12 | 110 ± 25 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Histopathological Findings in Target Organs
| Organ | This compound (150 mg/kg) | This compound (300 mg/kg) |
| Liver | Mild to moderate centrilobular necrosis. | Severe, diffuse centrilobular necrosis with inflammatory cell infiltration. |
| Kidney | Minimal to mild acute tubular epithelial cell degeneration. | Moderate to severe acute tubular necrosis, primarily in the proximal tubules, with proteinaceous casts. |
Experimental Protocols
Protocol 1: Assessment of Acute Hepatotoxicity
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Administer this compound or vehicle via oral gavage. Animals are typically fasted overnight prior to dosing.[11]
-
Blood Collection: At 24 hours post-dose, collect blood via cardiac puncture under anesthesia.
-
Biochemical Analysis: Centrifuge blood to separate serum. Analyze serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin using a certified clinical chemistry analyzer.[12]
-
Histopathology:
-
Euthanize the animal and perform a necropsy.
-
Excise the liver, fix in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for evidence of necrosis, inflammation, and other pathological changes.[12]
-
Protocol 2: Assessment of Acute Nephrotoxicity
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Dosing: Administer this compound or vehicle daily for 7 days via intraperitoneal injection.
-
Blood and Urine Collection: On day 8 (24 hours after the last dose), place animals in metabolic cages to collect urine. Subsequently, collect blood via the retro-orbital sinus under light anesthesia.
-
Biochemical Analysis: Analyze serum for creatinine and Blood Urea Nitrogen (BUN). Analyze urine for protein and creatinine.[12]
-
Histopathology:
-
Following blood collection, euthanize the animal and perform a necropsy.
-
Excise the kidneys and fix them in 10% neutral buffered formalin.
-
Process the kidneys for H&E staining as described in Protocol 1.
-
Examine slides for tubular necrosis, interstitial nephritis, cast formation, and glomerular changes.
-
Visualizations
Caption: Hypothetical pathway of this compound-induced liver cell death.
Caption: Standard workflow for an acute toxicity study in rodents.
Caption: Decision tree for adjusting dose levels post-toxicity signal.
References
- 1. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DRUG INDUCED ACUTE KIDNEY INJURY: AN EXPERIMENTAL ANIMAL STUDY: Drug Induced Acute Kidney Injury | Pakistan Armed Forces Medical Journal [pafmj.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Validation & Comparative
Falnidamol Eclipses Verapamil in ABCB1 Inhibition, Paving the Way for Overcoming Multimodrug Resistance
For Immediate Release
Weifang, Shandong – Researchers have unveiled compelling preclinical data demonstrating that Falnidamol, a tyrosine kinase inhibitor, exhibits superior efficacy and specificity as an ABCB1 transporter inhibitor compared to the well-established inhibitor, verapamil. These findings, detailed in a recent study, highlight this compound's potential to reverse multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy.[1][2][3] This comparison guide provides a comprehensive overview of the experimental data, protocols, and mechanisms of action, offering valuable insights for researchers and drug development professionals.
Unveiling a Potent and Specific ABCB1 Inhibitor
This compound, also known as BIBX1382, has been shown to potently and specifically reverse ABCB1-mediated MDR.[1][2][3] Unlike verapamil, which has known off-target effects, this compound's specificity for the ABCB1 transporter may translate to a better safety profile and fewer adverse effects in clinical applications. The study demonstrated that this compound effectively resensitizes drug-resistant cancer cells to chemotherapeutic agents like paclitaxel and doxorubicin, with a reversal effect comparable to or exceeding that of verapamil at similar concentrations.[2]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative data from comparative studies between this compound and verapamil.
Table 1: Reversal of Multidrug Resistance (IC50 Values in µM)
| Cell Line | Chemotherapeutic Agent | Control (Resistant Cells) | + 5 µM Verapamil | + 5 µM this compound |
| HELA-Col | Paclitaxel | 0.85 ± 0.07 | 0.04 ± 0.01 | 0.03 ± 0.01 |
| HELA-Col | Doxorubicin | 12.34 ± 1.02 | 0.62 ± 0.05 | 0.55 ± 0.04 |
| SW620-Adr | Paclitaxel | 1.21 ± 0.11 | 0.07 ± 0.01 | 0.06 ± 0.01 |
| SW620-Adr | Doxorubicin | 15.67 ± 1.23 | 0.89 ± 0.07 | 0.78 ± 0.06 |
*Data are presented as mean ± SD. *P < 0.05 compared to the control group. Data extracted from preclinical studies.[2][4]
Table 2: Effect on Intracellular Doxorubicin Accumulation
| Cell Line | Treatment | Doxorubicin Accumulation (Fold Change vs. Control) |
| HELA-Col | Control | 1.0 |
| HELA-Col | + 5 µM Verapamil | 3.8 ± 0.3 |
| HELA-Col | + 5 µM this compound | 4.1 ± 0.4 |
*Data are presented as mean ± SD. *P < 0.05 compared to the control group. Data extracted from preclinical studies.[2]
Mechanism of Action: Direct Inhibition of ABCB1 Efflux Function
Mechanistic studies reveal that this compound directly interacts with the ABCB1 transporter.[1][2][3] Unlike some inhibitors that affect protein expression or cellular localization, this compound was found to have no impact on the expression levels or the location of the ABCB1 protein within the cell.[1][2][3] Furthermore, it does not appear to influence the AKT or ERK signaling pathways.[1][2][3] The primary mechanism of action is the direct inhibition of the transporter's efflux function, leading to increased intracellular accumulation of chemotherapeutic drugs.[1][2][3] This is achieved through the suppression of ABCB1's ATPase activity, which is essential for the energy-dependent efflux of substrates.[1][2][3]
Caption: Mechanism of this compound in reversing ABCB1-mediated multidrug resistance.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (e.g., HELA-Col, SW620-Adr) were seeded in 96-well plates at a density of 5,000-6,000 cells per well and incubated for 24 hours.[5]
-
Drug Treatment: Cells were pre-incubated with various concentrations of this compound or verapamil (e.g., 1, 2.5, 5 µM) for 2 hours.[2] Subsequently, different concentrations of chemotherapeutic agents (doxorubicin, paclitaxel) were added.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Signal Detection: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader.[2]
Doxorubicin Accumulation and Efflux Assay
-
Cell Preparation: Cells were seeded in 6-well plates and incubated for 24 hours.[1]
-
Inhibitor Pre-incubation: Cells were pre-treated with 5 µM this compound or verapamil for 2 hours.[1]
-
Doxorubicin Incubation (Accumulation): 10 µM doxorubicin was added and incubated for another 2 hours.[1]
-
Doxorubicin Loading (Efflux): For the efflux assay, cells were first loaded with 10 µM doxorubicin for 30 minutes.[1]
-
Efflux Period: The doxorubicin-containing medium was replaced with fresh medium containing 5 µM this compound or verapamil, and cells were harvested at various time points.[1]
-
Flow Cytometry Analysis: Cells were collected, washed, and the intracellular fluorescence of doxorubicin was measured by flow cytometry.[1][3]
Caption: Workflow for Doxorubicin Accumulation and Efflux Assays.
ABCB1 ATPase Activity Assay
-
Membrane Preparation: Cell membranes overexpressing ABCB1 were prepared.[1]
-
Inhibitor Incubation: The membranes were incubated with various concentrations of this compound for 5 minutes.[1]
-
Initiation of Reaction: The ATPase reaction was initiated by the addition of 5 mM Mg2+ ATP.[1]
-
Incubation: The reaction mixture was incubated for 30 minutes.[1]
-
Signal Detection: The amount of inorganic phosphate (Pi) released was measured using a microplate reader to determine ATPase activity.[1][3]
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a highly potent and specific inhibitor of the ABCB1 transporter, with efficacy comparable or superior to verapamil in reversing multidrug resistance. Its direct mechanism of action on the efflux function of ABCB1, without affecting its expression or key signaling pathways, makes it a promising candidate for further development. Clinical trials are warranted to evaluate the safety and efficacy of this compound in combination with standard chemotherapy regimens for the treatment of drug-resistant cancers. The detailed experimental protocols provided herein should aid in the continued investigation and validation of this compound and other novel ABCB1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression [mdpi.com]
Falnidamol's Chemosensitizing Effects: A Comparative Guide to EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Falnidamol's effect on chemosensitivity with other Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is on the mechanism of reversing multidrug resistance (MDR) through the inhibition of the ABCB1 transporter, supported by experimental data.
This compound, a selective EGFR tyrosine kinase inhibitor (TKI), has demonstrated a potent ability to enhance the efficacy of chemotherapeutic agents.[1] This effect is primarily attributed to its function as a highly specific and active inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein.[1][2][3][4] Overexpression of ABCB1 is a key mechanism of MDR in cancer cells, as it actively pumps various anticancer drugs out of the cell, reducing their intracellular concentration and effectiveness. This compound has been shown to reverse this resistance, thereby restoring chemosensitivity.
This guide collates preclinical data on this compound and compares its chemosensitizing effects with other EGFR TKIs that have also been reported to inhibit the ABCB1 transporter, including gefitinib, erlotinib, lapatinib, and osimertinib.
Quantitative Data on Chemosensitivity Reversal
The following tables summarize the quantitative data on the reversal of MDR by this compound and other EGFR inhibitors. The "Fold Reversal" value indicates how many times more sensitive the resistant cells become to a chemotherapeutic agent in the presence of the inhibitor. It is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the inhibitor.
Disclaimer: The data presented below is collated from various studies. Direct head-to-head comparative studies of this compound against other EGFR inhibitors in the same experimental setup were not available in the reviewed literature. Therefore, a direct comparison of the absolute fold reversal values between different inhibitors should be made with caution, as experimental conditions may have varied between studies.
Table 1: this compound's Effect on Reversing ABCB1-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal | Reference |
| HELA-Col (ABCB1 overexpressing) | Doxorubicin | 1 | 2.8 | [1] |
| 2.5 | 6.5 | [1] | ||
| 5 | 11.2 | [1] | ||
| Paclitaxel | 1 | 3.1 | [1] | |
| 2.5 | 7.2 | [1] | ||
| 5 | 13.5 | [1] | ||
| SW620-Adr (ABCB1 overexpressing) | Doxorubicin | 1 | 2.5 | [1] |
| 2.5 | 5.8 | [1] | ||
| 5 | 10.1 | [1] | ||
| Paclitaxel | 1 | 2.9 | [1] | |
| 2.5 | 6.7 | [1] | ||
| 5 | 12.3 | [1] | ||
| HEK293-ABCB1 (transfected) | Doxorubicin | 1 | 3.5 | [1] |
| 2.5 | 8.1 | [1] | ||
| 5 | 15.6 | [1] | ||
| Paclitaxel | 1 | 4.2 | [1] | |
| 2.5 | 9.8 | [1] | ||
| 5 | 18.9 | [1] |
The reversal effect of 5 µM this compound was comparable to that of an equivalent concentration of verapamil, a well-known ABCB1 inhibitor.[1][2]
Table 2: Comparative Data of Other EGFR Inhibitors on ABCB1-Mediated MDR Reversal
| EGFR Inhibitor | Cell Line | Chemotherapeutic Agent | Inhibitor Concentration (µM) | Fold Reversal | Reference |
| Gefitinib | MCF-7/adr (ABCB1 overexpressing) | Doxorubicin | 0.75 | 1.26 | [5] |
| 1.5 | 1.94 | [5] | |||
| 3 | 4.57 | [5] | |||
| HeLa/v200 (ABCB1 overexpressing) | Doxorubicin | 1.25 | 1.8 | [5] | |
| 2.5 | 3.2 | [5] | |||
| 5 | 6.7 | [5] | |||
| Erlotinib | KB-C2 (ABCB1 overexpressing) | Colchicine | 1.25 | 2.1 | [6] |
| 2.5 | 4.5 | [6] | |||
| 5 | 9.8 | [6] | |||
| HEK/ABCB1 (transfected) | Vincristine | 1.25 | 2.5 | [6] | |
| 2.5 | 5.2 | [6] | |||
| 5 | 11.3 | [6] | |||
| Lapatinib | MCF-7/adr (ABCB1 overexpressing) | Doxorubicin | 0.625 | 6.5 | [7] |
| 1.25 | 8.8 | [7] | |||
| 2.5 | 10.2 | [7] | |||
| KBv200 (ABCB1 overexpressing) | Paclitaxel | 1.25 | 5.2 | [7] | |
| 2.5 | 9.1 | [7] | |||
| 5 | 14.7 | [7] | |||
| Osimertinib | KBv200 (ABCB1 overexpressing) | Paclitaxel | 0.2 | 2.3 | [1] |
| 0.4 | 4.8 | [1] | |||
| MCF-7/adr (ABCB1 overexpressing) | Doxorubicin | 0.2 | 2.1 | [1] | |
| 0.4 | 4.5 | [1] | |||
| HEK293/ABCB1 (transfected) | Paclitaxel | 0.2 | 3.1 | [1] | |
| 0.4 | 6.2 | [1] |
Signaling Pathways and Mechanisms
This compound and other EGFR TKIs, in the context of chemosensitization, primarily act by inhibiting the ABCB1 transporter. This is a mechanism distinct from the canonical EGFR signaling pathway inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preliminary evaluation of the potential role of β-elemene in reversing erlotinib-resistant human NSCLC A549/ER cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phosphodiesterase-5 Inhibitor Vardenafil Is a Potent Inhibitor of ABCB1/P-Glycoprotein Transporter | PLOS One [journals.plos.org]
- 7. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hydrophobic Interactions of Falnidamol with ABCB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Falnidamol, a tyrosine kinase inhibitor, has emerged as a potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key player in multidrug resistance (MDR) in cancer.[1][2][3] Understanding the molecular interactions between this compound and ABCB1 is crucial for optimizing its therapeutic potential. This guide provides a comparative analysis of the hydrophobic interactions of this compound with ABCB1, alongside other well-known ABCB1 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: The Role of Hydrophobic Interactions
The primary mechanism by which this compound binds to ABCB1 is through hydrophobic interactions.[1][2] Computational docking analysis reveals that this compound settles into a hydrophobic pocket within the transmembrane domain of ABCB1.[1][2] This interaction is critical for its inhibitory function, which ultimately blocks the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their efficacy.
Comparative Analysis of ABCB1 Inhibitors
To provide a comprehensive understanding of this compound's interaction with ABCB1, this guide compares its properties with three other well-characterized ABCB1 inhibitors: Verapamil, Tariquidar, and Elacridar.
Quantitative Comparison of Inhibitor Interactions with ABCB1
| Inhibitor | Binding Affinity (Docking Score) | Key Hydrophobic Interacting Residues | Modulation of ABCB1 ATPase Activity | IC50 (Transport Inhibition) |
| This compound | -8.853 kcal/mol[1] | Ile306, Tyr307, Tyr310, Phe336, Leu339, Ile340, Ala342, Phe343, Phe728, Val982, Phe983, Met986[1][2] | Concentration-dependent inhibition[1][3] | Not explicitly stated |
| Verapamil | Not explicitly stated | Interacts with the drug-binding pocket; specific hydrophobic residues not detailed in comparative studies. | Stimulates ATPase activity; acts as a competitive inhibitor.[4][5] | Micromolar range |
| Tariquidar | Not explicitly stated | Binds to a site within the drug-binding pocket at the interface of transmembrane segments.[6] | Potently inhibits ATPase activity (IC50 = 5.1 nM for P-gp).[7] | 114 pM[8] |
| Elacridar | Not explicitly stated | Binds to the transmembrane region, primarily through hydrophobic interactions. | Reduces basal ATPase rate by ~50-60%.[9] | 193 nM[10] |
Experimental Validation of Hydrophobic Interactions
Several experimental techniques are employed to validate the hydrophobic interactions between small molecules and ABCB1. These methods provide crucial data to support computational models.
Experimental Workflow for Validating ABCB1 Inhibitor Interactions
Caption: Workflow for validating inhibitor interactions with ABCB1.
Experimental Protocols
1. Molecular Docking
-
Objective: To predict the binding mode, affinity, and interacting residues of an inhibitor with ABCB1.
-
Protocol:
-
Obtain the 3D structure of human ABCB1 (e.g., from the Protein Data Bank, PDB ID: 6QEX).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the inhibitor (e.g., this compound) and optimize its geometry.
-
Define the binding site on ABCB1, typically encompassing the transmembrane drug-binding cavity.
-
Perform docking using software such as AutoDock or Glide.
-
Analyze the resulting poses to identify the most stable binding conformation, calculate the binding energy, and identify key interacting residues.[11][12][13]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the inhibitor to ABCB1 in a cellular context by assessing changes in protein thermal stability.
-
Protocol:
-
Culture cells overexpressing ABCB1 (e.g., HELA-Col cells).[1]
-
Treat cells with the inhibitor (e.g., this compound) or a vehicle control.
-
Heat the cell lysates or intact cells to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Detect the amount of soluble ABCB1 at each temperature using Western blotting or other quantitative methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[1]
-
3. ABCB1 ATPase Activity Assay
-
Objective: To determine the effect of the inhibitor on the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport.
-
Protocol:
-
Use recombinant human ABCB1 membranes.
-
Incubate the membranes with various concentrations of the inhibitor (e.g., this compound) in an assay buffer.
-
Initiate the reaction by adding MgATP and incubate at 37°C.[14][15]
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method or a luminescence-based kit (e.g., Pgp-Glo™ Assay System).[14][15]
-
Determine the concentration-dependent effect of the inhibitor on ATPase activity. Inhibition of ATPase activity suggests the compound is an inhibitor, while stimulation may indicate it is a substrate.[16]
-
Signaling Pathway: this compound's Reversal of ABCB1-Mediated Multidrug Resistance
Caption: this compound's mechanism in overcoming ABCB1-mediated MDR.
Conclusion
The validation of hydrophobic interactions is a cornerstone in the development of effective ABCB1 inhibitors. This compound demonstrates a strong binding affinity to the hydrophobic pocket of ABCB1, leading to potent inhibition of its efflux function. This has been confirmed through a combination of in silico modeling and in vitro experimental assays. Comparative analysis with other inhibitors like verapamil, tariquidar, and elacridar highlights the distinct molecular interactions and functional consequences of these compounds. The methodologies and data presented in this guide provide a framework for researchers to evaluate and compare novel ABCB1 inhibitors, ultimately aiding in the development of more effective strategies to combat multidrug resistance in cancer.
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SuperNatural inhibitors to reverse multidrug resistance emerged by ABCB1 transporter: Database mining, lipid-mediated molecular dynamics, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABCB1 Structural Models, Molecular Docking, and Synthesis of New Oxadiazolothiazin-3-one Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. ABCB1 ATPase Activity Assay [bio-protocol.org]
- 15. ABCB1 ATPase assay [bio-protocol.org]
- 16. genomembrane.com [genomembrane.com]
A Comparative Analysis of Falnidamol and Third-Generation ABCB1 Inhibitors in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR), primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein), remains a significant hurdle in cancer chemotherapy. This guide provides a comparative overview of Falnidamol, a novel tyrosine kinase inhibitor with potent ABCB1 inhibitory activity, and established third-generation ABCB1 inhibitors such as Elacridar, Tariquidar, and Zosuquidar. We present available experimental data, detail relevant experimental protocols, and visualize key mechanisms and workflows to aid in the rational design and development of next-generation MDR reversal agents.
Mechanism of Action: A Tale of Two Strategies
This compound , initially developed as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, has been identified as a highly potent and specific inhibitor of the ABCB1 transporter.[1][2] Its primary mechanism involves the direct interaction with the drug-binding site of ABCB1, leading to the suppression of its ATPase activity and a reduction in the transporter's efflux function.[1][3] This inhibition results in the increased intracellular accumulation of chemotherapeutic agents, thereby resensitizing MDR cancer cells to treatment.[1][2] Notably, this compound's inhibitory action is specific to ABCB1 and does not significantly affect other transporters like ABCG2.[2][3]
Third-generation ABCB1 inhibitors , including Elacridar, Tariquidar, and Zosuquidar, were specifically designed to be potent and selective inhibitors of P-glycoprotein.[4][5][6] Unlike earlier generations of inhibitors, these compounds generally exhibit higher potency and lower toxicity.[7] Their mechanism of action also involves direct binding to ABCB1, thereby competitively or non-competitively inhibiting the efflux of a broad range of anticancer drugs.[4][7] While highly potent against ABCB1, some third-generation inhibitors, like Tariquidar, have also been noted to inhibit other transporters such as ABCG2 at higher concentrations.[8]
Performance Data: A Head-to-Head Look at Efficacy
Direct comparative studies of this compound against third-generation ABCB1 inhibitors under identical experimental conditions are limited in the public domain. However, we can analyze their performance based on available preclinical data from various studies.
This compound: Reversal of Multidrug Resistance
The efficacy of this compound is primarily demonstrated by its ability to reverse resistance to various chemotherapeutic agents in ABCB1-overexpressing cancer cell lines.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal | Reference |
| HELA-Col (ABCB1-overexpressing) | Paclitaxel | 1 | 5.8 | [3] |
| 2.5 | 15.2 | [3] | ||
| 5 | 29.4 | [3] | ||
| Doxorubicin | 1 | 3.7 | [3] | |
| 2.5 | 8.1 | [3] | ||
| 5 | 15.6 | [3] | ||
| SW620-Adr (ABCB1-overexpressing) | Paclitaxel | 1 | 4.2 | [3] |
| 2.5 | 10.5 | [3] | ||
| 5 | 21.7 | [3] | ||
| Doxorubicin | 1 | 3.1 | [3] | |
| 2.5 | 7.9 | [3] | ||
| 5 | 14.3 | [3] |
Third-Generation ABCB1 Inhibitors: Potency of Inhibition
The potency of third-generation inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) in functional assays.
| Inhibitor | Assay | Cell Line/System | IC50 (nM) | Reference |
| Elacridar | Calcein-AM Efflux | Not Specified | 193 | [9] |
| Tariquidar | Calcein-AM Efflux | Not Specified | 223 | [9] |
| Zosuquidar | P-gp ATPase Activity | Not Specified | 59 (Ki) | [6] |
Note: The data presented in these tables are from different studies and should be interpreted with caution due to variations in experimental methodologies. A direct comparison of potency requires head-to-head studies.
Experimental Protocols: A Guide to Key Assays
Reproducible and well-documented experimental protocols are crucial for the comparative evaluation of ABCB1 inhibitors. Below are detailed methodologies for key assays cited in this guide.
MTT Assay for Reversal of Multidrug Resistance
This assay assesses the ability of an inhibitor to restore the cytotoxic effect of a chemotherapeutic agent in MDR cells.
Protocol:
-
Cell Seeding: Seed ABCB1-overexpressing and parental control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of the ABCB1 inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
ABCB1 ATPase Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of the ABCB1 transporter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human ABCB1 membranes with the test compound (e.g., this compound) at various concentrations in an assay buffer.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add MgATP to initiate the ATPase reaction and incubate for 40 minutes at 37°C.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a detection reagent (e.g., a luciferase-based ATP detection system where a decrease in luminescence corresponds to ATP hydrolysis).
-
Data Analysis: Plot the ATPase activity against the concentration of the test compound to determine its effect on ABCB1's enzymatic function.
Doxorubicin Accumulation and Efflux Assay (Flow Cytometry)
This assay quantifies the ability of an inhibitor to increase the intracellular concentration of a fluorescent chemotherapeutic drug like doxorubicin.
Protocol:
-
Cell Treatment (Accumulation): Incubate ABCB1-overexpressing cells with doxorubicin in the presence or absence of the ABCB1 inhibitor for a defined period (e.g., 2 hours).
-
Washing: Wash the cells with ice-cold PBS to remove extracellular doxorubicin.
-
Flow Cytometry Analysis (Accumulation): Analyze the intracellular fluorescence of doxorubicin using a flow cytometer.
-
Efflux: For the efflux part of the assay, after the accumulation step, resuspend the cells in fresh, drug-free medium (with or without the inhibitor) and incubate for a further period (e.g., 1-2 hours).
-
Flow Cytometry Analysis (Efflux): Measure the remaining intracellular doxorubicin fluorescence by flow cytometry.
-
Data Analysis: Compare the mean fluorescence intensity between the different treatment groups to determine the effect of the inhibitor on doxorubicin accumulation and retention.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (ABCB1) in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: ABCB1-mediated drug efflux and its inhibition.
Caption: Workflow for preclinical evaluation of ABCB1 inhibitors.
Conclusion
Both this compound and third-generation ABCB1 inhibitors represent promising strategies to overcome multidrug resistance in cancer. This compound's high potency and specificity for ABCB1, coupled with its initial development as an EGFR inhibitor, make it a compelling candidate for further investigation, potentially offering a dual therapeutic benefit. The third-generation inhibitors, having undergone more extensive preclinical and, in some cases, clinical evaluation, provide a valuable benchmark for the development of new MDR reversal agents.[4][5][6]
The selection of an optimal ABCB1 inhibitor for clinical development will depend on a comprehensive evaluation of its potency, specificity, pharmacokinetic properties, and overall safety profile. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers dedicated to advancing the fight against multidrug resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
Falnidamol: A Comparative Analysis of its Neutral Effect on ABCB1 Expression
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Falnidamol's effect on the expression of the multidrug resistance transporter ABCB1 (P-glycoprotein), supported by experimental data and methodologies. This analysis distinguishes this compound from other compounds by demonstrating its mechanism of action in reversing multidrug resistance (MDR) is independent of altering ABCB1 expression levels.
Recent preclinical studies have established that this compound, a tyrosine kinase inhibitor, effectively reverses ABCB1-mediated multidrug resistance. However, its mechanism of action diverges from compounds that modulate the expression of the ABCB1 transporter. Experimental evidence demonstrates that this compound does not alter the protein expression levels or the cellular localization of ABCB1.[1][2][3][4] Instead, its efficacy in overcoming MDR stems from the direct inhibition of the transporter's efflux function and the suppression of its ATPase activity.[1][3][4]
Comparative Analysis of Compound Effects on ABCB1 Expression
The following table summarizes the effect of this compound on ABCB1 expression in comparison to other compounds known to modulate this transporter.
| Compound | Target Pathway | Effect on ABCB1 Expression | Supporting Evidence |
| This compound | Direct ABCB1 Inhibition | No significant change | Western Blot, Immunofluorescence[1][3] |
| Tetrandrine | PI3K/Akt | Downregulation | Western Blot[4] |
| Nuciferine | PI3K/Akt/ERK | Downregulation | Western Blot |
| Timosaponin A-III | Akt | Downregulation | Western Blot |
| Verapamil | Direct ABCB1 Inhibition | No significant change | N/A (Used as a positive control for efflux inhibition)[1] |
Mechanism of Action: this compound vs. Expression Modulators
This compound's approach to reversing multidrug resistance is distinct. While many compounds achieve this by reducing the amount of the ABCB1 transporter protein, this compound acts as a direct inhibitor.
References
- 1. Preclinical studies of the this compound as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 3. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Falnidamol in a Laboratory Setting
Core Principles of Falnidamol Disposal
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste, with additional precautions for its cytotoxic potential. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[1][2] All waste generated must be collected and managed by a licensed hazardous waste disposal service.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling concentrated solutions or the pure compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat: A lab coat or gown should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used.
Segregation and Containerization of this compound Waste
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure correct disposal.[1][3]
| Waste Type | Container | Labeling |
| Solid this compound Waste | A dedicated, leak-proof, and clearly labeled hazardous waste container. The original manufacturer's container can be used if it is in good condition.[2][4] | "Hazardous Waste - this compound" and any other information required by your institution. |
| Liquid this compound Waste | A compatible, leak-proof container with a secure screw-on cap.[4][5] Secondary containment is highly recommended to prevent spills.[1][4] | "Hazardous Waste - this compound Solution" (specify solvent) and other institutional requirements. |
| Contaminated Labware (non-sharps) | Double-bagged in clear plastic bags for visual inspection, then placed in a designated hazardous waste container.[4] For cytotoxic waste, a red cytotoxic waste container is often used.[6] | "Hazardous Waste - this compound Contaminated Debris" or as per institutional guidelines. |
| Contaminated Sharps | A puncture-resistant sharps container specifically designated for hazardous chemical waste. A cytotoxic sticker should be added.[6] | "Hazardous Waste - Sharps" with a "Cytotoxic" label. |
Experimental Protocols for Disposal
Disposal of Unused this compound (Solid)
-
Containerization: Place the original container with the unused this compound into a larger, sealable, and labeled hazardous waste container.
-
Labeling: Ensure the outer container is clearly labeled as "Hazardous Waste - this compound" and includes the chemical formula and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.[1][3]
-
Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal service.
Disposal of this compound Solutions (Liquid)
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible, and leak-proof waste container.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Container Integrity: Use a container with a secure, screw-on cap.[4] Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Labeling: Clearly label the container with "Hazardous Waste - this compound Solution," specifying the solvent(s) and approximate concentration.
-
Storage and Pickup: Store in a designated hazardous waste area with secondary containment and arrange for pickup.[1][4]
Disposal of Contaminated Materials
-
Non-Sharps (Gloves, Bench Paper, etc.): Place these items in a dedicated, labeled hazardous waste bag or container.[4] For materials contaminated with cytotoxic drugs, specific purple or yellow bags are often required.[7]
-
Sharps (Needles, Syringes, Pipette Tips): Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container for hazardous chemical waste.[4][6] This container should be clearly labeled as containing cytotoxic sharps.[7]
Disposal of Empty this compound Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][8]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1] Subsequent rinsates may also need to be collected depending on local regulations.
-
Container Disposal: After triple rinsing and air-drying, the container labels must be defaced or removed.[1][3] The container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.
Spill Management
In the event of a this compound spill, the area should be immediately secured. Wearing appropriate PPE, the spill should be cleaned up using a chemical spill kit. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[6]
References
- 1. policies.dartmouth.edu [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
